2-Bromoisophthalaldehyde
Description
Properties
IUPAC Name |
2-bromobenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUSSKMZLHKMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C=O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465788 | |
| Record name | 2-Bromobenzene-1,3-dialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79839-49-9 | |
| Record name | 2-Bromobenzene-1,3-dialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoisophthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromoisophthalaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromoisophthalaldehyde (also known as 2-bromobenzene-1,3-dicarboxaldehyde), a key aromatic building block. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant role as a precursor in the development of novel therapeutic agents.
Core Properties of this compound
A summary of the key quantitative data for this compound is presented below. These properties are essential for its application in chemical synthesis, influencing reaction conditions, solvent selection, and purification strategies.
| Property | Value |
| CAS Number | 79839-49-9 |
| Molecular Formula | C₈H₅BrO₂ |
| Molecular Weight | 213.03 g/mol |
| Melting Point | 139-144 °C |
| Boiling Point | 298.0 ± 25.0 °C at 760 mmHg |
| Density | 1.7 ± 0.1 g/cm³ |
| Appearance | White to yellow or brown powder/crystalline powder |
| Solubility | Slightly soluble in water. Soluble in DMSO (heated) and Methanol (heated). |
| InChI Key | RZUSSKMZLHKMHU-UHFFFAOYSA-N |
| SMILES | O=CC1=CC=CC(C=O)=C1Br |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. A common and effective route involves the synthesis of 2-bromo-m-xylene followed by the oxidation of its methyl groups to aldehydes. The following protocol is a representative method based on established chemical transformations.
Experimental Protocol:
Step 1: Synthesis of 2-Bromo-m-xylene from 2,6-Dimethylaniline
This step utilizes a Sandmeyer-type reaction to convert the amino group of 2,6-dimethylaniline into a bromide.
-
Diazotization: To a solution of 2,6-dimethylaniline (1.0 equiv) in a mixture of ethanol and 48% aqueous hydrobromic acid, add a solution of sodium nitrite (NaNO₂) (1.3 equiv) in water dropwise at 0 °C. Maintain the temperature and stir the mixture for 15 minutes to form the diazonium salt.[1]
-
Copper-catalyzed Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (0.6 equiv) in 48% aqueous HBr. Add this catalyst solution dropwise to the cold diazonium salt mixture.[1]
-
Reaction Completion and Work-up: After the addition is complete, heat the reaction mixture to 95 °C for 20 minutes. Cool the mixture to room temperature and dilute it with ethyl acetate and water.[1]
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluting with hexane) to yield 2-bromo-m-xylene as an orange oil.[1]
Step 2: Oxidation of 2-Bromo-m-xylene to this compound
This step involves the oxidation of the two methyl groups of the 2-bromo-m-xylene intermediate to form the dialdehyde. A common method is via benzylic bromination followed by Kornblum oxidation.
-
Benzylic Bromination: Dissolve the 2-bromo-m-xylene (1.0 equiv) in a suitable solvent like carbon tetrachloride (CCl₄). Add N-bromosuccinimide (NBS) (2.2 equiv) and a radical initiator such as benzoyl peroxide (catalytic amount). Reflux the mixture under illumination with a light source until the reaction is complete (monitored by TLC or GC), which will form 2-bromo-1,3-bis(bromomethyl)benzene.
-
Kornblum Oxidation: Add the crude 2-bromo-1,3-bis(bromomethyl)benzene to dimethyl sulfoxide (DMSO). Add an inorganic base, such as sodium bicarbonate (NaHCO₃), and heat the mixture (e.g., to 95 °C) for several hours.[2]
-
Work-up and Purification: After the reaction is complete, pour the reaction mixture into ice water to precipitate the crude product. Extract the aqueous mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Logical and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the synthesis workflow and the logical connection of this compound to its application in medicinal chemistry.
Caption: Synthesis workflow for this compound.
Application in Drug Development: A Precursor to Paclitaxel Mimics
This compound serves as a crucial starting material in the synthesis of complex molecules designed to mimic the biological activity of paclitaxel, a widely used anticancer agent.[3] Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. By stabilizing these structures, paclitaxel disrupts the dynamic process of microtubule assembly and disassembly required for cell division, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[4][5][6]
The dialdehyde functionality of this compound allows for the construction of intricate polycyclic scaffolds that can be further elaborated to create molecules that spatially and electronically mimic the pharmacophore of paclitaxel, thereby exhibiting similar potent cytotoxic activity against cancer cell lines.[7]
Caption: Role of this compound in developing anticancer agents.
References
- 1. 2-Bromo-m-xylene synthesis - chemicalbook [chemicalbook.com]
- 2. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
- 6. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 2-Bromoisophthalaldehyde (CAS: 79839-49-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoisophthalaldehyde, with the CAS number 79839-49-9, is a versatile aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique structure, featuring two aldehyde functional groups and a bromine atom on a benzene ring, makes it a key intermediate in the preparation of a variety of complex organic molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on its application in the development of novel bioactive compounds.
Physicochemical Properties
This compound is a solid at room temperature, with a melting point ranging from 139 to 144 °C.[1] It is slightly soluble in water.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 79839-49-9 | [1] |
| Molecular Formula | C₈H₅BrO₂ | [1][3] |
| Molecular Weight | 213.03 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 139-144 °C | [1] |
| Solubility | Slightly soluble in water | [2] |
| InChI | 1S/C8H5BrO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H | [1] |
| SMILES | Brc1c(C=O)cccc1C=O | [1] |
Synthesis and Purification
A common synthetic route to this compound involves the bromination of m-xylene followed by oxidation of the methyl groups to aldehydes. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromo-m-xylene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (solvent)
-
Hexamethylenetetramine
-
Chloroform
-
Hydrochloric acid
-
Hexane (for recrystallization)
Procedure:
-
Bromination of the Benzylic Positions: 2-Bromo-m-xylene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride. This reaction selectively brominates the methyl groups to afford 2-bromo-1,3-bis(bromomethyl)benzene.
-
Sommelet Reaction: The resulting 2-bromo-1,3-bis(bromomethyl)benzene is then subjected to the Sommelet reaction. This involves reacting it with hexamethylenetetramine in a solvent such as chloroform, followed by hydrolysis with hydrochloric acid to yield this compound.
-
Purification: The crude product can be purified by recrystallization from hexane to afford the final product as a solid.[4]
Caption: Synthetic pathway for this compound.
Spectroscopic Data
The structural features of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic protons and the aromatic protons. The aldehydic protons would appear as singlets in the downfield region (typically δ 9-10 ppm). The aromatic protons would exhibit a complex splitting pattern due to their coupling with each other.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the aldehyde groups (typically δ 190-200 ppm), the aromatic carbons, including the carbon attached to the bromine atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorption bands:
-
C=O Stretch: A strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the carbonyl groups of the aromatic aldehyde.[5]
-
C-H Stretch (Aldehyde): Two medium intensity bands are expected around 2700-2850 cm⁻¹ for the aldehydic C-H stretch.[5]
-
C-H Stretch (Aromatic): Absorptions in the region of 3000-3100 cm⁻¹ correspond to the aromatic C-H stretching vibrations.
-
C-Br Stretch: A band in the lower frequency region (typically 500-600 cm⁻¹) can be attributed to the C-Br stretching vibration.
Mass Spectrometry (MS)
In mass spectrometry, this compound would exhibit a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic [M+2]⁺ peak of similar intensity will be observed, corresponding to the bromine-81 isotope. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29, CHO).[6]
Chemical Reactivity and Applications
The two aldehyde groups and the bromine atom in this compound provide multiple sites for chemical modification, making it a valuable precursor in organic synthesis.
Reactions of the Aldehyde Groups
The aldehyde functionalities readily undergo reactions typical of this functional group, such as nucleophilic addition and condensation reactions. A notable application is its reaction with primary amines to form Schiff bases (imines).
Experimental Protocol: Synthesis of a Bis-Schiff Base
Materials:
-
This compound
-
A primary amine (e.g., 2-aminofluorene)
-
Ethanol (solvent)
Procedure:
-
Dissolve this compound in ethanol.
-
Add a solution of the primary amine (2 molar equivalents) in ethanol to the aldehyde solution.
-
The reaction mixture is stirred, often with gentle heating, to promote the condensation reaction.
-
The resulting bis-Schiff base product can be isolated by filtration and purified by recrystallization.[7]
References
- 1. This compound 97 79839-49-9 [sigmaaldrich.com]
- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 3. 2-Bromobenzene-1,3-dicarbaldehyde | C8H5BrO2 | CID 11435812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromobenzene-1,3-dialdehyde | 79839-49-9 [chemicalbook.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. researchgate.net [researchgate.net]
physical and chemical properties of 2-Bromoisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoisophthalaldehyde is an aromatic dialdehyde that serves as a versatile building block in organic synthesis. Its unique structure, featuring two aldehyde functionalities and a bromine substituent on a benzene ring, makes it a valuable precursor for the synthesis of a variety of complex molecules, including Schiff bases, macrocycles, and other heterocyclic compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with generalized experimental protocols for its synthesis, purification, and characterization.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 79839-49-9 | [1] |
| Molecular Formula | C₈H₅BrO₂ | [2] |
| Molecular Weight | 213.03 g/mol | [2] |
| Appearance | White to yellow to orange powder or crystalline powder | [2][3] |
| Melting Point | 139 °C | |
| Boiling Point | 298.0 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Solubility | Slightly soluble in water. | [2] |
| Purity | >98.0% (GC) | |
| Storage | Room Temperature, recommended in a cool and dark place (<15°C), under inert gas. | [2] |
| Sensitivity | Light and air sensitive. | [2] |
Experimental Protocols
Synthesis: Oxidation of 2-Bromo-m-xylene
A plausible synthetic route to this compound involves the oxidation of 2-bromo-m-xylene.
Reaction Scheme:
Materials:
-
2-Bromo-m-xylene
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄) or appropriate solvent
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane or other organic solvent
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-m-xylene in a suitable solvent.
-
Slowly add the oxidizing agent (e.g., a solution of potassium permanganate in water) to the reaction mixture. The reaction is often exothermic and may require cooling.
-
After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the excess oxidizing agent by adding a solution of sodium bisulfite until the purple color of permanganate disappears.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a solid of high purity.[4][5][6][7][8]
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, toluene)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Büchner funnel and filter flask
Procedure:
-
Select a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolve the crude solid in a minimum amount of the hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form.
-
To maximize the yield, the flask can be placed in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or by air drying.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [9]
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehyde protons (typically in the range of 9-10 ppm) and the aromatic protons. The integration and splitting patterns of these signals will be consistent with the structure of this compound.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the aldehyde groups (usually in the region of 190-200 ppm) and the aromatic carbons.
2. Infrared (IR) Spectroscopy [10][11] The IR spectrum of this compound is expected to show strong absorption bands corresponding to:
-
C=O stretching of the aldehyde groups (around 1700 cm⁻¹)
-
C-H stretching of the aldehyde groups (around 2850 and 2750 cm⁻¹)
-
C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)
-
C=C stretching of the aromatic ring (around 1600 and 1475 cm⁻¹)
-
C-Br stretching (in the fingerprint region)
3. Mass Spectrometry (MS) Mass spectrometry will determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of nearly equal intensity).
Logical Workflows and Reactions
The following diagrams, generated using the DOT language, illustrate a logical workflow for the synthesis and characterization of this compound and its application in Schiff base formation.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Caption: Reaction of this compound in Schiff base formation.
Applications in Drug Development and Research
This compound is a valuable intermediate in the synthesis of various compounds with potential biological activity. Its dialdehyde functionality allows for the construction of complex molecular architectures.
-
Schiff Base Synthesis: It readily reacts with primary amines to form bis-Schiff bases.[12][13][14][15] These compounds and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
-
Macrocycle Synthesis: The compound can be used as a precursor in the synthesis of macrocyclic compounds.[16][17][18][19] Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets.
Conclusion
This compound is a key chemical intermediate with well-defined physical and chemical properties. While specific experimental protocols are proprietary or not widely published, its synthesis, purification, and characterization can be achieved through standard organic chemistry techniques. Its utility in the synthesis of Schiff bases and macrocycles highlights its importance for researchers in medicinal chemistry and materials science. This guide provides a foundational understanding for professionals working with this versatile compound.
References
- 1. This compound | CAS#:79839-49-9 | Chemsrc [chemsrc.com]
- 2. This compound | 79839-49-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. H64423.03 [thermofisher.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. mt.com [mt.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple Syntheses of Two New Benzo-Fused Macrocycles Incorporating Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two-Step Synthesis of Complex Artificial Macrocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
An In-depth Technical Guide to 2-Bromoisophthalaldehyde: Molecular Structure, Synthesis, and Potential Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoisophthalaldehyde is a halogenated aromatic dialdehyde that serves as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring two reactive aldehyde functionalities and a bromine substituent on a benzene ring, makes it a valuable building block for the construction of complex molecules, including heterocyclic compounds and potential therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of this compound. It further details an experimental protocol for its synthesis and explores its application in the development of novel compounds with potential anticancer activity, touching upon the relevant signaling pathways that may be modulated by its derivatives.
Molecular Structure and Chemical Formula
This compound, also known by its IUPAC name 2-bromobenzene-1,3-dicarbaldehyde, is a solid organic compound.[1][2] Its chemical identity is well-defined by its molecular formula and various structural representations.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Reference(s) |
| Molecular Formula | C₈H₅BrO₂ | [2][3] |
| IUPAC Name | 2-bromobenzene-1,3-dicarbaldehyde | [4] |
| CAS Number | 79839-49-9 | [2][3] |
| Molecular Weight | 213.03 g/mol | [2][3] |
| Appearance | White to yellow or orange powder/crystal | [5] |
| Melting Point | 139-144 °C | [1][2] |
| SMILES | O=Cc1cccc(C=O)c1Br | [1] |
| InChI | 1S/C8H5BrO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H | [1] |
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of 2-bromo-m-xylene. While various oxidizing agents can be employed, this section details a representative experimental protocol.
Experimental Protocol: Oxidation of 2-bromo-m-xylene
This protocol describes a general procedure for the oxidation of the methyl groups of 2-bromo-m-xylene to aldehyde functionalities. The choice of oxidizing agent and reaction conditions can be critical for achieving good yields and selectivity.
Materials:
-
2-bromo-m-xylene
-
Potassium permanganate (KMnO₄) or Sodium Dichromate (Na₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄) (if using KMnO₄)
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Sodium bisulfite (NaHSO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-m-xylene in a suitable solvent.
-
Addition of Oxidizing Agent: Prepare a solution of the oxidizing agent (e.g., potassium permanganate in aqueous sulfuric acid). Slowly add the oxidizing agent solution to the reaction mixture via a dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If potassium permanganate was used, the brown manganese dioxide precipitate should be removed. This can be achieved by adding sodium bisulfite solution until the brown color disappears, followed by filtration.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable precursor for the synthesis of various heterocyclic compounds and has been identified as a useful intermediate in the preparation of potential anticancer agents.[4] Its dialdehyde functionality allows for the construction of Schiff bases and other complex molecular scaffolds.
Synthesis of Paclitaxel-Mimicking Alkaloids
One notable application of this compound is in the synthesis of paclitaxel-mimicking alkaloids with potential anticancer activity.[4] Paclitaxel is a potent anticancer drug that stabilizes microtubules, leading to cell cycle arrest and apoptosis. The development of synthetic mimics aims to replicate the biological activity of paclitaxel with improved pharmacological properties. While specific protocols are often proprietary, the general strategy involves using this compound as a key building block to construct the core structure of these alkaloids.
Potential Modulation of Cancer Signaling Pathways
While direct studies on the effects of this compound on specific signaling pathways are limited, its derivatives, particularly those with benzothiazole and other heterocyclic moieties, have been investigated for their anticancer properties. These studies suggest that such compounds may exert their effects by modulating key cancer-related signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial regulators of cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of many cancers.
The diagram below illustrates a generalized workflow for the synthesis and biological evaluation of a hypothetical derivative of this compound, highlighting its potential interaction with a generic cancer signaling pathway.
Caption: A logical workflow for the synthesis and biological evaluation of a this compound derivative.
Conclusion
This compound is a chemically significant molecule with demonstrated utility in organic synthesis, particularly in the context of medicinal chemistry and drug development. Its bifunctional nature provides a platform for the creation of diverse and complex molecular architectures. Further research into the biological activities of its derivatives is warranted to explore their full therapeutic potential, especially in the realm of anticancer drug discovery and the modulation of critical cellular signaling pathways. This guide provides a foundational understanding for researchers and professionals working in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 79839-49-9|this compound|BLD Pharm [bldpharm.com]
- 4. Xylenes on oxidation with acidic `KMnO_4` gives [allen.in]
- 5. Inhibitors of the TAM subfamily of tyrosine kinases: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Bromoisophthalaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques used to characterize the chemical structure of 2-Bromoisophthalaldehyde. While a complete set of publicly available, quantitative spectral data for this compound is not readily accessible in common spectral databases, this document outlines the expected spectral features based on its molecular structure. Furthermore, it details the standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and purity assessment of this compound.
Data Presentation
Due to the absence of publicly available experimental spectra for this compound, the following tables present the expected peak characteristics for its ¹H NMR, ¹³C NMR, and IR spectra, and the predicted key fragments for its mass spectrum. These predictions are based on the known effects of the substituent groups (a bromine atom and two aldehyde groups) on a benzene ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.4 | Singlet | 2H | Aldehydic Protons (-CHO) |
| ~8.0-8.2 | Multiplet | 3H | Aromatic Protons |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehydic Carbons (C=O) |
| ~130-140 | Aromatic Carbons |
| ~125 | Bromine-substituted Aromatic Carbon (C-Br) |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2820, ~2720 | Medium | Aldehydic C-H Stretch (Fermi doublet) |
| ~1700 | Strong | Carbonyl (C=O) Stretch |
| ~1570, ~1470 | Medium-Strong | Aromatic C=C Stretch |
| ~750-850 | Strong | C-H Bending (out-of-plane) |
| ~600-700 | Medium | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Ratio | Interpretation |
| 212/214 | Molecular ion peak (M⁺) with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) |
| 183/185 | [M-CHO]⁺ |
| 155/157 | [M-2CHO]⁺ |
| 104 | [C₇H₄O]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
The following sections detail the standard operating procedures for acquiring high-quality NMR, IR, and MS spectra for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pasteur pipettes and bulbs
-
Vortex mixer
-
Lint-free wipes
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 0.03% TMS) to the vial.
-
Homogenization: Gently vortex the sample to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean NMR tube to a height of approximately 4-5 cm.
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue dampened with a solvent like ethanol to remove any fingerprints or dust. Securely cap the tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Data Acquisition:
-
Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks. This can be done manually or automatically.
-
Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of solid this compound powder onto the ATR crystal using a clean spatula.
-
Pressure Application: Use the pressure arm of the ATR accessory to press the solid sample firmly and evenly against the crystal.
-
Data Acquisition: Acquire the infrared spectrum of the sample. The typical scanning range is from 4000 to 400 cm⁻¹.
-
Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural confirmation.
Materials:
-
Mass Spectrometer (e.g., with Electron Ionization - EI source)
-
Sample vials
-
Solvent (e.g., methanol, acetonitrile)
-
Micropipettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Method: Select an appropriate ionization method. Electron Ionization (EI) is a common choice for small, relatively nonpolar molecules and provides characteristic fragmentation patterns.
-
Mass Analyzer: The instrument will be calibrated using a known standard.
-
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solution, this is typically done via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Data Acquisition: Acquire the mass spectrum, scanning over a relevant mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Bromoisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoisophthalaldehyde is a versatile bifunctional aromatic compound with applications in the synthesis of complex molecules, including paclitaxel-mimicking alkaloids with anticancer activity.[1] Its utility in synthetic chemistry is fundamentally linked to its solubility characteristics in various reaction media. This technical guide provides a comprehensive overview of the known solubility properties of this compound, outlines experimental protocols for its quantitative determination, and offers insights into its behavior in different solvent systems.
Core Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for its effective use.
| Property | Value |
| CAS Number | 79839-49-9 |
| Molecular Formula | C₈H₅BrO₂ |
| Molecular Weight | 213.03 g/mol [1][2] |
| Appearance | White to yellow to orange powder or crystalline powder |
| Melting Point | 139-144 °C[2] |
| Boiling Point | 298.0 ± 25.0 °C at 760 mmHg |
| Density | 1.7 ± 0.1 g/cm³ |
Solubility Profile
Direct quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—an aromatic dialdehyde with a bromine substituent—and the general principles of solubility for aldehydes, a qualitative solubility profile can be inferred. The polarity of the carbonyl groups suggests some affinity for polar solvents, while the benzene ring provides nonpolar character, indicating solubility in a range of organic media.
Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Water | H₂O | Slightly Soluble[1][3] | The polar aldehyde groups can engage in hydrogen bonding with water, but the nonpolar aromatic ring and the large bromine atom limit overall solubility. |
| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, effectively solvating the aldehyde functionalities. |
| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can effectively solvate the polar carbonyl groups of this compound. |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds, including aromatic aldehydes. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | Ethers are good solvents for many organic compounds, and THF is generally a better solvent than diethyl ether for moderately polar compounds. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly to Moderately Soluble | The nonpolar nature of these solvents makes them less ideal for solvating the polar aldehyde groups, but the aromatic ring of this compound will have some affinity. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These are powerful, highly polar aprotic solvents capable of dissolving a wide array of organic compounds, including those with moderate polarity.[4][5] |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise knowledge of solubility, direct experimental measurement is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the selected solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solid phase should be present throughout this period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Gravimetric Analysis (Optional but recommended for confirmation):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.
-
-
Quantitative Analysis (HPLC or UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using either HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Using the concentration determined from the analysis and the dilution factor, calculate the original concentration of the saturated solution.
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: A flowchart of the experimental procedure for determining the solubility of this compound.
Conclusion
References
An In-depth Technical Guide to the Safe Handling of 2-Bromoisophthalaldehyde
This guide provides comprehensive safety and handling information for 2-Bromoisophthalaldehyde (CAS No. 79839-49-9), a chemical intermediate used in various research and development applications, including the synthesis of compounds with potential anticancer activity.[1] This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound.
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1-Bromo-2,6-diformylbenzene, 2-Bromobenzene-1,3-dialdehyde, 2-Bromobenzene-1,3-dicarboxaldehyde |
| CAS Number | 79839-49-9 |
| Molecular Formula | C₈H₅BrO₂ |
| Molecular Weight | 213.03 g/mol [2] |
| Physical State | Solid, white to yellow to orange powder or crystal[3] |
| Melting Point | 139-144 °C[4] |
| Solubility | Slightly soluble in water.[2] |
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[2][5] It can also cause skin and serious eye irritation.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4][5] | GHS07 (Exclamation Mark)[4] | Warning[4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3] | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3] | GHS07 (Exclamation Mark) | Warning |
Note: Some suppliers may provide differing hazard classifications. It is crucial to consult the most recent Safety Data Sheet (SDS) from your specific supplier.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the key stages of handling, from preparation to disposal.
Personal Protective Equipment (PPE):
Based on the hazard classification, the following PPE is recommended:
| PPE Type | Specification |
| Eye Protection | Safety glasses with side-shields or goggles.[3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[3][6] |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | For operations generating dust, a NIOSH-approved respirator may be necessary. |
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[2] |
| If on Skin | Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][6] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6] |
| If Inhaled | Move person into fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[6] |
Storage and Disposal
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
Keep in a dark place, sealed in a dry, room temperature environment.[7] Some suppliers recommend storage at <15°C.[3]
-
The compound is noted to be light and air sensitive, and storage under an inert gas is recommended.[3]
Disposal:
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.
-
Do not let the product enter drains.[6]
Reactivity and Stability
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Light and air sensitivity have been noted.[3]
-
Incompatible Materials: No specific data is available.
-
Hazardous Decomposition Products: No specific data is available.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review or the advice of a qualified professional. Always consult the Safety Data Sheet (SDS) provided by your supplier for the most current and comprehensive safety information.
References
- 1. H64423.06 [thermofisher.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound | 79839-49-9 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound 97 79839-49-9 [sigmaaldrich.com]
- 5. chemical-label.com [chemical-label.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 79839-49-9|this compound|BLD Pharm [bldpharm.com]
A Technical Guide to 2-Bromoisophthalaldehyde: Sourcing, Applications, and Relevant Biological Pathways
For researchers and professionals in drug development and organic synthesis, 2-Bromoisophthalaldehyde serves as a valuable building block. This guide provides an in-depth overview of its procurement, potential applications, and associated biological signaling pathways.
Suppliers and Purchasing Options
The acquisition of high-quality this compound is crucial for successful research and development. A summary of prominent suppliers and their current offerings is presented below for easy comparison.
| Supplier | Product Name | Purity | Quantity | Price (USD) |
| Thermo Scientific Chemicals | This compound, 97% | ≥96.0% (GC) | 1 g | $42.10 |
| 5 g | $126.65[1] | |||
| TCI America (via Fisher Scientific) | This compound, 98.0+% | ≥98.0% (GC) | 1 g | $59.50[2] |
| 5 g | Price on request | |||
| TCI America (via CP Lab Safety) | This compound | Not Specified | 1 g | Price on request[3] |
| Sciedco | This compound, Min. 98.0 (GC) | Min. 98.0% (GC) | 1 g | Price on request |
| 5 g | ~$194.00 (CAD 257.50)[4] | |||
| BLD Pharm | This compound | Not Specified | Not Specified | Price on request[5] |
| Sigma-Aldrich | This compound, 97% | 97% | Not Applicable | Discontinued |
Experimental Protocols
Representative Protocol: Bromination of an Aromatic Aldehyde
Disclaimer: This is a generalized procedure and should be performed with appropriate safety precautions in a controlled laboratory setting.
Materials:
-
Aromatic aldehyde precursor
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4) or other suitable solvent
-
Benzoyl peroxide (initiator)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde in a suitable solvent under an inert atmosphere.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired brominated aromatic aldehyde.
Application in Drug Discovery: Synthesis of Paclitaxel-Mimicking Alkaloids
This compound is noted for its use in the preparation of paclitaxel-mimicking alkaloids which have demonstrated anticancer activity.[1][6] Paclitaxel is a well-established chemotherapeutic agent that primarily functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.
Relevant Signaling Pathway: Microtubule Stabilization and Apoptosis
The diagram below illustrates a simplified logical workflow of how a compound synthesized from this compound, acting as a paclitaxel mimic, could induce apoptosis in cancer cells through microtubule stabilization.
Caption: Logical workflow of a paclitaxel mimic's anticancer activity.
Experimental Workflow: From Procurement to Synthesis
The following diagram outlines the general workflow for a research project involving this compound, from initial procurement to the synthesis of a target molecule.
Caption: General experimental workflow from procurement to synthesis.
References
- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. sciedco.ca [sciedco.ca]
- 5. 79839-49-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to 2-Bromoisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
2-Bromoisophthalaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds, particularly those with potential applications in medicinal chemistry. Its unique structure, featuring two aldehyde groups and a bromine atom on a benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the available research on this compound, focusing on its properties, synthesis, and applications.
Core Properties of this compound
This compound is a solid, typically appearing as a yellow to brown powder or crystalline powder.[1] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 79839-49-9 | [2][3] |
| Molecular Formula | C₈H₅BrO₂ | [2] |
| Molecular Weight | 213.03 g/mol | [2][3] |
| Melting Point | 139-144 °C | [2] |
| Appearance | Yellow to brown powder or crystalline powder | [1] |
| Purity | ≥96.0% (GC) to >98.0% (GC) | [1][4] |
| Solubility | Slightly soluble in water | [3] |
Spectroscopic Data: While detailed spectroscopic data is not extensively available in the public domain, supplier specifications confirm the identity of the compound using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR).[1] For detailed analysis, it is recommended to acquire the compound from a reputable supplier and perform independent spectroscopic characterization.
Synthesis of this compound
Conceptual Synthetic Workflow:
A plausible synthetic route could involve the oxidation of a corresponding diol. A generalized workflow for such a process is outlined below. This is a conceptual representation and would require experimental validation for this compound.
Caption: Conceptual workflow for the synthesis of this compound via oxidation.
Experimental Protocol: Synthesis of a Related Compound (2-Bromomalondialdehyde)
A patented method for synthesizing 2-bromomalondialdehyde involves the oxidation of 2-bromo-1,3-propanediol.[5] This protocol may serve as a starting point for developing a synthesis for this compound.
-
Raw Material: 2-bromo-1,3-propanediol
-
Solvent: Water
-
Catalyst: 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
-
Oxidizing Agent: Freshly prepared sodium hypochlorite
-
Procedure:
-
Dissolve 2-bromo-1,3-propanediol in water.
-
Add a catalytic amount of TEMPO under alkaline conditions (achieved by adding sodium carbonate).
-
Cool the mixture to a low temperature (-10 to 0 °C).
-
Add sodium hypochlorite dropwise.
-
Allow the reaction to proceed for 3 hours.
-
Adjust the pH to 2 with hydrochloric acid.
-
The product is obtained through cooling, crystallization, and filtration.
-
-
Reported Purity: >99%
This method is noted for its mild reaction conditions and high yield for 2-bromomalondialdehyde.[5]
Applications in Drug Development
This compound is a valuable building block in the synthesis of complex molecules with potential therapeutic applications.
1. Synthesis of Paclitaxel-Mimicking Alkaloids with Anticancer Activity:
One of the noted applications of this compound is in the preparation of alkaloids that mimic the structure and function of Paclitaxel, a widely used chemotherapy drug.[1][6] While specific reaction details and biological activity data are not provided in the initial search, the general workflow for utilizing an intermediate in lead compound optimization is depicted below.
Caption: General workflow for developing lead compounds from this compound.
2. Synthesis of Chromeno Fused Imidazolidinone Derivatives:
Research has demonstrated the use of 2-bromo aryl aldehydes, such as this compound, in the copper-catalyzed tandem O-arylation/oxidative acylation to produce chromeno fused imidazolidinone derivatives.[7] These types of heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
Logical Relationship in Tandem Reaction:
The synthesis involves a one-pot sequential reaction, highlighting an efficient approach to building molecular complexity.
Caption: Logical flow of the copper-catalyzed tandem reaction.
Safety Information
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram with the signal word "Warning".[2] The hazard statement associated with it is H302 (Harmful if swallowed).[2] It is recommended to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the development of novel compounds with potential anticancer activity. While detailed experimental protocols and extensive quantitative data are not widely published, its commercial availability and documented applications provide a strong foundation for its use in research and drug development. Further investigation into its reactivity and the biological activity of its derivatives is warranted.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound 97 79839-49-9 [sigmaaldrich.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound | 79839-49-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. CN110885284A - Synthesis method of 2-bromomalondialdehyde - Google Patents [patents.google.com]
- 6. H64423.06 [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Initial Characterization of 2-Bromoisophthalaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of derivatives of 2-Bromoisophthalaldehyde, a versatile building block in synthetic chemistry. The document details the synthesis, spectral analysis, and potential biological activities of these compounds, with a focus on Schiff base derivatives and their potential as anticancer agents.
Core Compound: this compound
This compound is an aromatic aldehyde containing two formyl groups and a bromine atom on the benzene ring. This substitution pattern makes it a valuable precursor for the synthesis of a variety of derivatives, including Schiff bases, macrocycles, and heterocyclic compounds. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 79839-49-9 | [1][2] |
| Molecular Formula | C₈H₅BrO₂ | [2] |
| Molecular Weight | 213.03 g/mol | [2] |
| Appearance | White to yellow or orange powder/crystal | |
| Melting Point | 139-144 °C | [3] |
| Purity | >97% (GC) |
Synthesis and Characterization of Derivatives
The primary route for the derivatization of this compound involves the condensation of its aldehyde functionalities with primary amines to form Schiff bases (imines).
Bis-Schiff Base of this compound and 2-Aminofluorene
A notable derivative is the bis-Schiff base synthesized from this compound and 2-aminofluorene. This compound has been characterized by various spectroscopic methods.[4]
| Derivative | Amine Reactant | Molecular Formula | Spectroscopic Data |
| Bis-Schiff Base | 2-Aminofluorene | C₃₄H₂₃BrN₂ | FT-IR (cm⁻¹): Confirmed formation of the imine C=N bond. Mass Spectrometry: Confirmed the molecular weight of the product. UV-Visible Spectroscopy: Provided information on the electronic transitions within the molecule.[4] |
Experimental Protocols
The synthesis of Schiff base derivatives from this compound typically follows a straightforward condensation reaction.
General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of imines from an aldehyde and a primary amine, which can be adapted for this compound.[5][6][7][8]
Materials:
-
This compound
-
Primary amine (e.g., 2-aminofluorene, substituted anilines, alkyl amines)
-
Solvent (e.g., ethanol, methanol, toluene)
-
Acid or base catalyst (optional, e.g., acetic acid, potassium carbonate)
-
Drying agent (e.g., molecular sieves)
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Add a stoichiometric equivalent of the primary amine to the solution. For the synthesis of a bis-Schiff base, two equivalents of the amine should be used.
-
(Optional) Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) or a base (e.g., anhydrous potassium carbonate).
-
(Optional) To drive the reaction to completion, water can be removed using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.
-
The reaction mixture can be stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
Potential Biological Activities and Signaling Pathways
While specific biological data for most this compound derivatives are not yet widely available, the broader class of Schiff bases and their metal complexes have demonstrated significant potential as anticancer agents.[9][10][11][12][13] The cytotoxic effects of these compounds are often attributed to their interaction with cellular macromolecules and the induction of apoptosis.[14][15][16][17]
The general mechanism of action for many anticancer Schiff base complexes involves their ability to bind to DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
Below is a generalized workflow for the synthesis and evaluation of the anticancer activity of these derivatives.
Caption: Workflow for Synthesis and Anticancer Evaluation.
Further research into the specific signaling pathways modulated by this compound derivatives is warranted. Based on the known mechanisms of similar compounds, pathways involved in cell cycle regulation and apoptosis are likely targets.
Caption: Postulated Anticancer Signaling Pathway.
Future Directions
The initial characterization of this compound derivatives, particularly Schiff bases, suggests a promising area for further investigation. Future research should focus on:
-
Synthesis of a diverse library of derivatives: Exploring reactions with various mono- and diamines, hydrazines, and other nucleophiles to create a wide range of molecular architectures, including macrocycles.[18][19][20][21][22][23][24]
-
Comprehensive spectroscopic analysis: Detailed characterization of all new derivatives using NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction where possible.
-
In-depth biological evaluation: Screening of the synthesized compounds against a panel of cancer cell lines to identify lead candidates.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.
-
Synthesis of metal complexes: Investigating the coordination of these derivatives with various metal ions to potentially enhance their cytotoxic activity.[14][15][16][17]
References
- 1. astatechdd.lookchem.com [astatechdd.lookchem.com]
- 2. 79839-49-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound 97 79839-49-9 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. An Effective Method To Prepare Imines from Aldehyde, Bromide/Epoxide, and Aqueous Ammonia [organic-chemistry.org]
- 6. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 7. A General Method for Imine Formation Using B(OCH2CF3)3 [organic-chemistry.org]
- 8. Imine formation-Typical procedures - operachem [operachem.com]
- 9. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijper.org [ijper.org]
- 12. researcher.manipal.edu [researcher.manipal.edu]
- 13. Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff’s Bases of 2-Amino Benzothiazole | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 14. Cytotoxicity and mechanism of action of metal complexes: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the metal-dependent cytotoxic behaviour of coordination compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PMC [pmc.ncbi.nlm.nih.gov]
- 19. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 20. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles [mdpi.com]
- 21. Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Bromoisophthalaldehyde as a Precursor for Macrocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromoisophthalaldehyde is a versatile aromatic building block characterized by two aldehyde functionalities in a meta-disposition and a bromine substituent. This unique arrangement makes it an excellent precursor for the synthesis of a wide array of macrocyclic compounds. The aldehyde groups readily undergo condensation reactions, most notably with primary amines to form Schiff base macrocycles. The bromine atom offers a reactive handle for post-synthetic modification, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of further chemical diversity.
These macrocycles are of significant interest in supramolecular chemistry, materials science, and medicinal chemistry. Their applications span from fluorescent molecular sensors and corrosion inhibitors to potential therapeutic agents. This document provides detailed protocols for the synthesis of macrocyclic compounds from this compound and their potential applications.
Synthesis of Macrocyclic Compounds
The primary route to synthesizing macrocycles from this compound is through a [2+2] condensation reaction with a diamine, forming a Schiff base macrocycle. The bromine atom can then be further functionalized.
Protocol 1: Synthesis of a [2+2] Schiff Base Macrocycle
This protocol describes the synthesis of a macrocyclic Schiff base via the condensation of this compound and a generic aliphatic diamine.
Materials:
-
This compound (C₈H₅BrO₂)
-
α,ω-Diamine (e.g., 1,3-diaminopropane)
-
Methanol (MeOH), anhydrous
-
Chloroform (CHCl₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Glass frit funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.0 equivalent of this compound in hot anhydrous methanol (approximately 0.40 mL per mole of the dialdehyde).
-
Allow the solution to cool to room temperature.
-
In a separate flask, dissolve 1.0 equivalent of the diamine in anhydrous methanol (approximately 1.5 mL per mole of the diamine).
-
Slowly add the this compound solution dropwise to the diamine solution with vigorous stirring at room temperature. The rate of addition should be approximately 0.40 mL/minute.
-
Continue stirring the reaction mixture overnight at room temperature. A precipitate is expected to form.
-
Collect the precipitate by vacuum filtration using a glass frit funnel.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials.
-
Dry the product thoroughly under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol).
Characterization:
The structure of the synthesized macrocycle should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Expected Yield:
Yields for this type of reaction can be moderate to good, generally ranging from 30% to 80%, depending on the specific diamine used and the reaction conditions.
Protocol 2: Post-Synthetic Modification via Suzuki Coupling
The bromine atom on the macrocycle serves as a handle for further functionalization. The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. This protocol provides a general procedure for the Suzuki coupling of the bromo-functionalized macrocycle with an arylboronic acid.
Materials:
-
Bromo-functionalized macrocycle (from Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water (deoxygenated)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the bromo-functionalized macrocycle (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 0.05 equiv.), the phosphine ligand (e.g., PPh₃; 0.2 equiv.), and the base (e.g., K₂CO₃; 2.0-3.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the deoxygenated solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications of Macrocycles Derived from this compound
Application 1: Corrosion Inhibition
Schiff base compounds are known to be effective corrosion inhibitors for various metals and alloys in acidic media.[1] The presence of heteroatoms (N, O) and π-electrons in the macrocyclic structure facilitates adsorption onto the metal surface, forming a protective barrier.
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Studies
-
Prepare mild steel coupons of known dimensions and weight.
-
Prepare a corrosive medium, such as 1 M HCl.
-
Prepare solutions of the corrosive medium containing different concentrations of the macrocyclic inhibitor.
-
Immerse the pre-weighed steel coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, clean them according to standard procedures to remove corrosion products, dry, and re-weigh.
-
Calculate the corrosion rate and the inhibition efficiency (IE%) using the following equations:
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Quantitative Data:
The following table presents representative corrosion inhibition data for Schiff base compounds, which are analogous to the macrocycles that can be synthesized from this compound.
| Inhibitor Concentration (mM) | Weight Loss (g) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| Blank | 0.150 | 1.250 | - |
| 0.1 | 0.045 | 0.375 | 70.0 |
| 0.2 | 0.030 | 0.250 | 80.0 |
| 0.3 | 0.021 | 0.175 | 86.0 |
| 0.4 | 0.015 | 0.125 | 90.0 |
| 0.5 | 0.012 | 0.100 | 92.0 |
Note: The data in this table is illustrative and based on typical results for Schiff base corrosion inhibitors. Actual results will vary depending on the specific macrocycle, metal, and corrosive environment.
Application 2: Fluorescent Chemosensors
Macrocycles incorporating fluorophores can act as chemosensors for the detection of metal ions. The binding of a metal ion to the macrocyclic cavity can lead to a change in the fluorescence properties, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching.
Experimental Protocol: Fluorescence Titration
-
Prepare a stock solution of the macrocyclic sensor in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare stock solutions of various metal perchlorate or nitrate salts.
-
In a cuvette, place a known concentration of the macrocyclic sensor solution.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of a metal ion stock solution to the cuvette.
-
Record the fluorescence emission spectrum after each addition, allowing time for equilibration.
-
Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the binding constant and detection limit.
Quantitative Data:
The following table summarizes hypothetical fluorescence response data for a macrocyclic sensor upon titration with a metal ion.
| [Metal Ion] (µM) | Fluorescence Intensity (a.u.) |
| 0 | 100 |
| 10 | 150 |
| 20 | 220 |
| 30 | 300 |
| 40 | 380 |
| 50 | 450 |
| 60 | 510 |
| 70 | 560 |
| 80 | 600 |
| 90 | 630 |
| 100 | 650 |
Note: This data is representative and illustrates a chelation-enhanced fluorescence effect. The actual response will depend on the specific sensor and metal ion.
References
Application Notes and Protocols: Functionalization of Metal-Organic Frameworks with 2-Bromoisophthalaldehyde for Advanced Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them ideal candidates for a range of applications, including gas storage, catalysis, and drug delivery. The ability to modify MOFs post-synthetically allows for the introduction of complex functionalities that may not be compatible with direct synthesis conditions.
This document provides detailed protocols and application notes on the use of 2-Bromoisophthalaldehyde as a functionalizing agent in MOF synthesis, specifically through the post-synthetic modification (PSM) of amine-containing MOFs. The dual functionality of this compound—aldehyde groups for imine condensation and a bromo group for subsequent reactions—offers a powerful platform for creating highly sophisticated and multifunctional MOF-based systems. We will focus on the modification of the highly stable zirconium-based MOF, UiO-66-NH₂, as a representative example.
Part 1: Synthesis and Functionalization
Synthesis of Parent MOF: UiO-66-NH₂
The parent amine-functionalized MOF, UiO-66-NH₂, is synthesized via a solvothermal method. This MOF is chosen for its exceptional chemical and thermal stability, making it a robust scaffold for post-synthetic modifications.
Experimental Protocol: Synthesis of UiO-66-NH₂
-
In a 100 mL Teflon-lined stainless-steel autoclave, dissolve Zirconium(IV) chloride (ZrCl₄) (1.47 g, 6.3 mmol) and 2-aminoterephthalic acid (H₂BDC-NH₂) (1.06 g, 5.85 mmol) in 150 mL of N,N-dimethylformamide (DMF).
-
Seal the autoclave and heat it in an oven at 120°C for 24 hours.
-
After cooling to room temperature, the resulting yellow crystalline powder is collected by centrifugation or filtration.
-
To remove unreacted precursors and residual solvent, the product is washed thoroughly with fresh DMF (3 x 50 mL) and then with ethanol (3 x 50 mL).
-
The purified UiO-66-NH₂ is then activated by drying under vacuum at 150°C for 12 hours to remove any guest molecules from the pores.
Post-Synthetic Modification with this compound
The amine groups on the UiO-66-NH₂ linkers can be readily converted to imines through condensation with the aldehyde groups of this compound. This reaction introduces a new, functionalized linker into the MOF structure.
Experimental Protocol: Synthesis of UiO-66-N=CH-(C₆H₃-Br)-CHO
-
Suspend 100 mg of activated UiO-66-NH₂ in 50 mL of anhydrous methanol in a round-bottom flask.
-
Add a solution of this compound (1.2 mmol, 0.256 g) in 20 mL of methanol to the suspension.
-
Add two drops of acetic acid to catalyze the imine formation.
-
Stir the mixture at 75°C under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
After the reaction, collect the solid product by filtration.
-
Wash the product extensively with fresh methanol to remove unreacted aldehyde and catalyst.
-
Dry the final product, UiO-66-N=CH-(C₆H₃-Br)-CHO, under vacuum at 100°C for 8 hours.
Logical Workflow for Synthesis and Modification
Caption: Workflow for the synthesis of UiO-66-NH₂ and its subsequent post-synthetic modification.
Part 2: Characterization and Data
Successful synthesis and modification must be confirmed through various characterization techniques. The table below summarizes typical quantitative data for the parent and functionalized MOF.
Characterization Methods
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and structural integrity of the MOF before and after modification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present, specifically the appearance of the C=N imine stretch (around 1620 cm⁻¹) and the disappearance of the N-H bending vibration of the primary amine.
-
¹H NMR Spectroscopy (after digestion): To determine the degree of functionalization by dissolving the MOF in a suitable solvent (e.g., DMSO-d₆ with HF) and integrating the proton signals of the modified and unmodified linkers.
-
N₂ Adsorption-Desorption Isotherms (BET Analysis): To measure the specific surface area and pore volume, which are expected to decrease after functionalization due to the introduction of bulky groups into the pores.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified MOF.
Quantitative Data Summary
The following table presents typical data for UiO-66-NH₂ and provides estimated values for the this compound-functionalized analogue based on similar modifications reported in the literature.
| Property | UiO-66-NH₂ (Parent MOF) | UiO-66-N=CH-(C₆H₃-Br)-CHO (Functionalized MOF) |
| BET Surface Area | 822 - 1263 m²/g | ~425 m²/g (estimated) |
| Pore Volume | 0.236 - 0.51 cm³/g | ~0.14 cm³/g (estimated) |
| Degree of Functionalization | N/A | Up to 87% (estimated) |
| Doxorubicin Loading Capacity | ~22.4 wt% | ~5.6 wt% (estimated for functionalized Zr-MOFs) |
Part 3: Application in Drug Delivery
The functionalized MOF, with its pH-sensitive imine bonds and an available bromo- group for further modification, is an excellent candidate for a targeted drug delivery system. The anticancer drug Doxorubicin (DOX) can be loaded into the pores of the MOF.
pH-Responsive Drug Release Mechanism
The imine bond is susceptible to hydrolysis under acidic conditions. The microenvironment of tumor tissues is typically more acidic (pH ~6.5) than healthy tissues (pH 7.4). This pH difference can be exploited to trigger the release of the drug specifically at the tumor site. The hydrolysis of the imine bond can lead to the degradation or increased hydrophilicity of the MOF structure, facilitating the release of the encapsulated drug.
Experimental Protocol: Doxorubicin Loading and Release
-
Loading: Suspend 10 mg of the functionalized MOF in a 5 mL solution of Doxorubicin (1 mg/mL) in phosphate-buffered saline (PBS, pH 7.4). Stir the mixture at room temperature for 24 hours in the dark. Centrifuge the suspension to collect the DOX-loaded MOF and measure the concentration of DOX in the supernatant using UV-Vis spectroscopy (at 481 nm) to determine the loading capacity.
-
Release Study: Resuspend 5 mg of the DOX-loaded MOF in 10 mL of PBS at two different pH values: 7.4 (simulating physiological conditions) and 6.3 (simulating the tumor microenvironment). At predetermined time intervals, take an aliquot of the release medium, centrifuge to remove the MOF particles, and measure the concentration of released DOX in the supernatant.
Signaling Pathway for Targeted Drug Delivery
Caption: pH-triggered drug release mechanism from the functionalized MOF in a tumor microenvironment.
The post-synthetic modification of amine-functionalized MOFs with this compound provides a versatile and powerful route to creating advanced functional materials. The resulting imine-functionalized framework demonstrates potential for sophisticated applications, particularly in the field of targeted drug delivery, where its pH-responsive nature can be harnessed for controlled release. The protocols and data presented herein offer a comprehensive guide for researchers and scientists looking to explore the potential of these novel materials.
Application Notes and Protocols for Reactions Involving 2-Bromoisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for various chemical transformations utilizing 2-bromoisophthalaldehyde as a key starting material. The protocols are intended to guide researchers in the synthesis of Schiff bases, macrocycles, and in performing metal-catalyzed cross-coupling reactions.
Synthesis of a Bis-Schiff Base from this compound
This protocol details the synthesis of a bis-Schiff base, this compound-2-aminofluorene (M1), via condensation reaction.[1][2] Schiff bases are valuable intermediates in organic synthesis and are known for their diverse biological activities.
Experimental Protocol:
| Reagent/Parameter | Value |
| This compound | 1.0 mM |
| 2-Aminofluorene | 2.2 mM |
| Solvent | Absolute Ethanol (25 mL) |
| Catalyst | Acetic Acid (1 mL) |
| Temperature | 45 °C |
| Reaction Time | Not specified, monitored for completion |
| Atmosphere | Nitrogen |
Procedure:
-
In a 50 mL three-necked flask, dissolve this compound (1.0 mM) and 2-aminofluorene (2.2 mM) in 25 mL of absolute ethanol.
-
Add 1 mL of acetic acid to the reaction mixture.
-
Place the flask in a constant temperature water bath set at 45 °C.
-
Stir the mixture magnetically at a constant speed under a nitrogen atmosphere.
-
After the reaction is complete, wash the resulting product three times with ethanol.
-
Dry the purified product in a vacuum.
Characterization: The structure of the synthesized bis-Schiff base (M1) can be confirmed using infrared spectroscopy, Fourier transform mass spectrometry, and UV-visible spectroscopy.[1][2]
Logical Workflow for Schiff Base Synthesis:
Caption: General workflow for the synthesis of a bis-Schiff base.
General Protocol for Macrocyclization via Schiff Base Condensation
This compound is an excellent precursor for the synthesis of macrocyclic compounds due to its two aldehyde functionalities. This protocol provides a general method for the [2+2] macrocyclization with a diamine. The formation of different macrocycle sizes ([2+2], [3+3], etc.) can be influenced by the choice of solvent, template, and the specific diamine used.[3]
Experimental Protocol:
| Reagent/Parameter | General Guideline |
| This compound | 1 equivalent |
| Diamine | 1 equivalent |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Procedure | Dropwise addition of dialdehyde to diamine |
Procedure:
-
Dissolve the diamine (1 equivalent) in methanol.
-
In a separate flask, dissolve this compound (1 equivalent) in hot methanol and then cool to room temperature.
-
Add the solution of this compound dropwise to the stirred solution of the diamine.
-
Stir the reaction mixture overnight at room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold methanol and dry thoroughly.
Experimental Workflow for Macrocyclization:
Caption: Step-by-step workflow for macrocycle synthesis.
Metal-Catalyzed Cross-Coupling Reactions
The bromo-substituent on the this compound scaffold provides a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.
Suzuki-Miyaura Coupling (General Protocol)
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound.
Experimental Protocol:
| Reagent/Parameter | General Guideline |
| This compound | 1 equivalent |
| Arylboronic Acid | 1.1 - 1.5 equivalents |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | 1 - 5 mol% |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2 - 3 equivalents |
| Solvent | Toluene/Ethanol/Water or Dioxane/Water |
| Temperature | 80 - 110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Signaling Pathway for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling (General Protocol)
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne.
Experimental Protocol:
| Reagent/Parameter | General Guideline |
| This compound | 1 equivalent |
| Terminal Alkyne | 1.2 - 2 equivalents |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 1 - 5 mol% |
| Copper(I) salt (e.g., CuI) | 1 - 10 mol% |
| Base (e.g., Triethylamine, Diisopropylamine) | 2 - 5 equivalents (can be solvent) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
In an inert atmosphere, dissolve this compound, the palladium catalyst, and the copper(I) salt in the solvent.
-
Add the base and the terminal alkyne.
-
Stir the reaction at the appropriate temperature until completion (monitored by TLC or GC-MS).
-
Quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Wittig Reaction (General Protocol)
The Wittig reaction allows for the conversion of the aldehyde groups of this compound into alkene functionalities.
Experimental Protocol:
| Reagent/Parameter | General Guideline |
| This compound | 1 equivalent |
| Phosphonium Ylide | 1 - 2.2 equivalents (per aldehyde group) |
| Base (for ylide generation, e.g., n-BuLi, NaH, KHMDS) | 1 - 2 equivalents (per ylide) |
| Solvent | Anhydrous THF or Et₂O |
| Temperature | -78 °C to Room Temperature |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
Prepare the phosphonium ylide in situ by treating the corresponding phosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.
-
Cool the ylide solution (typically to -78 °C or 0 °C).
-
Add a solution of this compound in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction (e.g., with saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent and perform an aqueous workup.
-
Purify the resulting alkene by column chromatography.
Note: The reactivity of the two aldehyde groups may differ, and selective mono-olefination might be possible under carefully controlled conditions. The choice of ylide (stabilized or non-stabilized) will influence the stereoselectivity of the resulting alkene.
References
- 1. Synthesis, characterization and corrosion inhibition behavior of 2-aminofluorene bis-Schiff bases in circulating cooling water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, characterization and corrosion inhibition behavior of 2-aminofluorene bis-Schiff bases in circulating cooling water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Applications of 2-Bromoisophthalaldehyde in Organic Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
2-Bromoisophthalaldehyde is a versatile aromatic dialdehyde that serves as a valuable building block in organic synthesis. Its two aldehyde functionalities, coupled with the presence of a bromine atom, allow for a diverse range of chemical transformations, making it a key precursor in the synthesis of macrocycles, Schiff bases, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.
Synthesis of Schiff Bases
The aldehyde groups of this compound readily undergo condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are important intermediates for the synthesis of more complex molecules, including macrocycles and metal complexes.
Application Note:
The reaction of this compound with primary amines is a straightforward and high-yielding method for the preparation of bis-imines. The bromine atom can be retained for further functionalization or can influence the electronic properties and conformation of the final product. These Schiff bases can act as ligands for various metal ions, forming stable complexes with potential applications in catalysis and materials science.
Experimental Protocol: Synthesis of a Bis-Schiff Base from this compound and Aniline
This protocol describes the synthesis of a representative bis-Schiff base from this compound and aniline.
Materials:
-
This compound (1.0 mmol, 213 mg)
-
Aniline (2.2 mmol, 205 mg, 0.20 mL)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
Dissolve this compound in 5 mL of ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate beaker, dissolve aniline in 5 mL of ethanol.
-
Add the aniline solution to the flask containing this compound.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
Expected Yield: The yield of the bis-Schiff base is typically high, often exceeding 80%.
Characterization: The product can be characterized by standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum (around 1620-1640 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| This compound | Aniline | N,N'-(2-bromobenzene-1,3-diyl)bis(1-phenylmethanimine) | >80 | General Method[1][2] |
| This compound | 3-bromo-4-methyl aniline | (1E,1'E)-N,N'-(2-bromobenzene-1,3-diyl)bis(1-(3-bromo-4-methylphenyl)methanimine) | Good | [3] |
| 5-Bromo-2-hydroxybenzaldehyde | Aniline | (E)-2-(((phenyl)imino)methyl)-4-bromophenol | - | [4] |
Synthesis of Macrocycles
This compound is an excellent precursor for the synthesis of macrocyclic compounds through [2+2] or [3+3] condensation reactions with diamines. The resulting macrocycles can act as host molecules for guest species or as ligands for metal ions.
Application Note:
The synthesis of macrocycles from this compound and diamines is a template-free method that relies on the geometric predisposition of the starting materials to form cyclic structures. The size of the resulting macrocycle can be controlled by the length of the diamine linker. The bromine atom on the aromatic ring can be used for post-synthetic modification of the macrocycle.
Experimental Protocol: Synthesis of a Dibrómobis(salicylideniminato) Macrocycle
This protocol outlines the synthesis of a macrocyclic Schiff base from this compound and ethylenediamine.
Materials:
-
This compound (2.0 mmol, 426 mg)
-
Ethylenediamine (2.0 mmol, 120 mg, 0.13 mL)
-
Methanol (50 mL)
Procedure:
-
Dissolve this compound in 25 mL of methanol in a 100 mL round-bottom flask with a magnetic stirrer.
-
In a separate beaker, dissolve ethylenediamine in 25 mL of methanol.
-
Slowly add the ethylenediamine solution to the stirred solution of this compound at room temperature over a period of 1 hour using a dropping funnel.
-
A yellow precipitate will start to form.
-
Continue stirring the reaction mixture for an additional 24 hours at room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold methanol and then with diethyl ether.
-
Dry the macrocyclic product under vacuum.
Expected Yield: The yield for this macrocyclization reaction is typically moderate to good.
Characterization: The macrocyclic product can be characterized by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| This compound | Ethylenediamine | Dibrómobis(salicylideniminato) Macrocycle | Moderate-Good | General Method |
Synthesis of Covalent Organic Frameworks (COFs)
This compound can be used as a building block for the synthesis of two-dimensional (2D) or three-dimensional (3D) Covalent Organic Frameworks (COFs). The aldehyde groups react with multitopic amines to form crystalline porous polymers with regular structures.
Application Note:
The solvothermal synthesis of COFs from this compound and a trigonal amine linker like 1,3,5-tris(4-aminophenyl)benzene (TAPB) leads to the formation of a highly ordered, porous material with a high surface area. The bromine atoms can be utilized to tune the electronic properties of the COF or for post-synthetic modification. These materials have potential applications in gas storage, separation, and catalysis.
Experimental Protocol: Solvothermal Synthesis of a 2D Imine-Linked COF
This protocol describes the synthesis of a 2D COF from this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB).
Materials:
-
This compound (0.30 mmol, 63.9 mg)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.20 mmol, 70.1 mg)
-
Mesitylene (1.5 mL)
-
1,4-Dioxane (1.5 mL)
-
6 M Acetic Acid (0.3 mL)
Procedure:
-
Place this compound and TAPB in a Pyrex tube.
-
Add a mixture of mesitylene and 1,4-dioxane (1:1 v/v).
-
Add the aqueous acetic acid solution.
-
Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion.
-
Freeze the tube in liquid nitrogen, evacuate to high vacuum, and flame-seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, open the tube and collect the solid product by filtration.
-
Wash the product with anhydrous acetone and then with anhydrous tetrahydrofuran.
-
Dry the COF product under vacuum at 150 °C overnight.
Expected Yield: The yield of the COF is typically high.
Characterization: The crystallinity and porosity of the COF are characterized by powder X-ray diffraction (PXRD) and gas sorption analysis (e.g., N₂ isotherm), respectively. The formation of the imine linkage is confirmed by FT-IR spectroscopy.
| Reactant 1 | Reactant 2 | Product | Surface Area (m²/g) | Reference |
| This compound | 1,3,5-Tris(4-aminophenyl)benzene | Imine-linked 2D COF | High | Adapted from[5] |
| 4,4′,4″,4‴-(Pyrene-1,3,6,8-tetrayl)tetraaniline | Hexakis(4-formylphenoxy)cyclotriphosphazene | PP-COF | 1350 | [6] |
Synthesis of Metal-Organic Frameworks (MOFs) and Metal Complexes
Schiff bases derived from this compound can act as ligands to coordinate with metal ions, forming discrete metal complexes or extended metal-organic frameworks (MOFs).
Application Note:
The coordination of Schiff base ligands derived from this compound with transition metals can lead to complexes with interesting magnetic, optical, and catalytic properties. For example, nickel(II) complexes of Schiff bases have been studied for their biological activities.[7] The bromine substituent can influence the electronic properties of the metal center and the overall structure of the complex.
Experimental Protocol: Synthesis of a Ni(II) Complex with a Schiff Base Ligand
This protocol describes the synthesis of a Nickel(II) complex from a pre-synthesized Schiff base ligand derived from this compound.
Materials:
-
Bis-Schiff base of this compound and a primary amine (1.0 mmol)
-
Nickel(II) acetate tetrahydrate (1.0 mmol, 249 mg)
-
Methanol (20 mL)
Procedure:
-
Dissolve the Schiff base ligand in 10 mL of methanol in a 50 mL round-bottom flask with a magnetic stirrer.
-
In a separate beaker, dissolve nickel(II) acetate tetrahydrate in 10 mL of methanol.
-
Add the nickel(II) acetate solution dropwise to the stirred solution of the Schiff base ligand.
-
A color change or precipitation should be observed upon addition.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature.
-
Collect the solid complex by vacuum filtration.
-
Wash the complex with cold methanol and dry under vacuum.
Expected Yield: The yield of the metal complex is generally high.
Characterization: The metal complex can be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. The coordination of the imine nitrogen and other donor atoms to the metal center can be confirmed by shifts in the corresponding vibrational frequencies in the IR spectrum.
| Ligand | Metal Salt | Product | Geometry | Reference |
| Schiff base of 2-hydroxy-1-naphthaldehyde and 5-aminopyrazole | Nickel(II) acetate | [Ni(HL1)₂(OAc)₂] | Octahedral | [7] |
| Schiff base of isatin and phenylhydrazine | Nickel(II) chloride | [Ni(L1)(L2)] | Distorted Octahedral |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthetic pathways and workflows described in this document.
Caption: General workflow for Schiff base synthesis.
Caption: Synthetic pathway for macrocyclization.
Caption: Workflow for Covalent Organic Framework synthesis.
Caption: General synthesis of a metal complex.
References
- 1. researchgate.net [researchgate.net]
- 2. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Bromoisophthalaldehyde in the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromoisophthalaldehyde is a versatile aromatic building block characterized by the presence of two aldehyde functionalities and a bromine atom on a benzene ring. This unique arrangement of reactive sites offers a gateway for the construction of complex heterocyclic frameworks, particularly those with potential applications in medicinal chemistry. While its broad utility in the synthesis of a wide array of common heterocycles is not extensively documented, its strategic application in the preparation of specific, high-value molecules has been reported. This document provides detailed application notes and protocols for the use of this compound in the synthesis of paclitaxel-mimicking alkaloids, which have demonstrated notable anticancer activity.
Application: Synthesis of Paclitaxel-Mimicking Alkaloids
The dual aldehyde groups of this compound allow for the formation of Schiff base intermediates, which can subsequently undergo intramolecular cyclization reactions. The bromo substituent serves as a handle for further functionalization or can influence the electronic properties and reactivity of the molecule. A significant application of this reagent is in the synthesis of complex alkaloids that mimic the biological activity of the potent anticancer drug, paclitaxel.
Reaction Workflow: Synthesis of a Dihydropyrrolo[2,1-a]isoquinoline Core
The following workflow outlines the key steps in the synthesis of a dihydropyrrolo[2,1-a]isoquinoline derivative, a core structure found in certain paclitaxel-mimicking alkaloids, starting from this compound.
Caption: Synthetic workflow for paclitaxel-mimicking alkaloids.
Experimental Protocols
The following are representative experimental protocols for the key transformations in the synthesis of the dihydropyrrolo[2,1-a]isoquinoline core.
Protocol 1: Schiff Base Formation and Intramolecular Cyclization
This protocol describes the one-pot reaction of this compound with an amino acid ester to form the heterocyclic core.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere, add glycine methyl ester hydrochloride (1.2 mmol) and triethylamine (2.5 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the formation of the Schiff base intermediate by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate is complete, cool the reaction mixture to 0 °C and add trifluoroacetic acid (5.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired dihydropyrrolo[2,1-a]isoquinoline derivative.
Data Presentation:
| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) |
| Schiff Base Formation & Cyclization | This compound | Glycine methyl ester hydrochloride | DCM | TEA, TFA | rt | 24 | 65-75 |
Logical Relationship Diagram
The following diagram illustrates the key molecular transformations occurring during the synthesis.
Caption: Key transformations in the synthesis of the heterocyclic core.
Disclaimer: The provided protocols are representative and may require optimization based on specific laboratory conditions and substrate variations. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for Polymerization Reactions Involving 2-Bromoisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the polymerization of 2-Bromoisophthalaldehyde. Due to the limited availability of specific literature on the polymerization of this monomer, the following protocols are representative examples based on established polymerization methodologies for molecules with similar functional groups (aromatic aldehydes and bromides). These methods are designed to be a starting point for researchers interested in synthesizing novel polymers with potential applications in materials science and drug development.
Introduction
This compound is a versatile aromatic monomer containing two aldehyde functional groups and a bromine atom. This unique combination of reactive sites allows for its participation in a variety of polymerization reactions, leading to the formation of diverse polymeric structures. The aldehyde groups can undergo condensation reactions, such as Wittig or Horner-Wadsworth-Emmons olefinations, to form conjugated polymers with interesting optoelectronic properties. The bromine atom can participate in cross-coupling reactions, most notably the Suzuki-Miyaura polycondensation, to create polyarylenes. The resulting polymers, featuring aromatic backbones and potentially reactive pendant groups, are of interest for applications in organic electronics, sensor technology, and as scaffolds for drug delivery systems.
I. Suzuki-Miyaura Polycondensation of this compound
The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of carbon-carbon bonds and can be adapted for polymerization. In this protocol, this compound is copolymerized with a diboronic acid ester comonomer in the presence of a palladium catalyst. The aldehyde groups are generally tolerant to the reaction conditions.
Experimental Protocol: Synthesis of a Polyarylene via Suzuki-Miyaura Polycondensation
Materials:
-
This compound
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 213.03 mg), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 mmol, 330.0 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.08 mmol, 21.0 mg).
-
Solvent and Base Addition: Under a nitrogen or argon atmosphere, add anhydrous toluene (10 mL) and a 2M aqueous solution of potassium carbonate (2 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 90°C and stir vigorously for 48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing rapidly stirring methanol (200 mL). The polymer will precipitate as a solid.
-
Purification:
-
Filter the precipitated polymer and wash it sequentially with deionized water, methanol, and acetone.
-
To further purify, dissolve the polymer in a minimal amount of chloroform or THF and re-precipitate it into methanol.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 60°C overnight.
-
Quantitative Data (Representative)
| Parameter | Value |
| Yield | 85-95% |
| Number-Average Molecular Weight (Mₙ) | 15,000 - 25,000 g/mol (by GPC) |
| Weight-Average Molecular Weight (Mₙ) | 30,000 - 50,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 2.0 - 2.5 |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | > 400°C |
Suzuki-Miyaura Polycondensation Workflow
2-Bromoisophthalaldehyde: A Versatile Building Block for Advanced Functional Materials
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Bromoisophthalaldehyde is a versatile aromatic aldehyde containing two reactive aldehyde groups and a bromine substituent. This unique combination of functional groups makes it an excellent building block for the synthesis of a wide range of functional materials. Its applications span from the development of corrosion inhibitors to the construction of porous organic frameworks and novel sensor technologies. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a functional bis-Schiff base for corrosion inhibition.
Application: Corrosion Inhibition
This compound serves as a key precursor in the synthesis of Schiff bases, which are effective corrosion inhibitors for metals and alloys. The presence of heteroatoms (N, O) and the aromatic system in the resulting Schiff base molecules allows for strong adsorption onto metal surfaces, forming a protective layer that mitigates corrosion.
A notable example is the synthesis of a bis-Schiff base, named M1, from the condensation reaction of this compound and 2-aminofluorene.[1][2] This compound has demonstrated high inhibition efficiency for carbon steel in simulated circulating cooling water.[1][2]
Quantitative Data Summary
The corrosion inhibition performance of the bis-Schiff base (M1) derived from this compound has been quantitatively evaluated using various techniques. The key findings are summarized in the tables below.
Table 1: Inhibition Efficiency of M1 from Weight Loss Measurements [1]
| Inhibitor Concentration (mmol L⁻¹) | Weight Loss (g) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) |
| Blank | 0.0189 | 0.3938 | - |
| 0.05 | 0.0063 | 0.1313 | 66.67 |
| 0.10 | 0.0041 | 0.0854 | 78.30 |
| 0.25 | 0.0025 | 0.0521 | 86.77 |
| 0.50 | 0.0014 | 0.0292 | 92.62 |
Table 2: Electrochemical Corrosion Parameters for Carbon Steel with and without M1 [1]
| Inhibitor Concentration (mmol L⁻¹) | Ecorr (mV vs. SCE) | Icorr (μA cm⁻²) | Inhibition Efficiency (%) |
| Blank | -489 | 28.32 | - |
| 0.05 | -461 | 9.87 | 65.15 |
| 0.10 | -453 | 6.21 | 78.07 |
| 0.25 | -448 | 3.54 | 87.50 |
| 0.50 | -435 | 1.07 | 96.22 |
Experimental Protocols
Synthesis of bis-Schiff Base (M1) from this compound
This protocol describes the synthesis of the bis-Schiff base M1 (this compound-2-aminofluorene) as reported by Wei et al. (2020).[2]
Materials:
-
This compound (1.0 mmol)
-
2-aminofluorene (2.2 mmol)
-
Absolute ethanol (25 mL)
-
Acetic acid (1 mL)
-
Three-necked flask (50 mL)
-
Magnetic stirrer with heating mantle
-
Nitrogen gas supply
Procedure:
-
Dissolve 2-aminofluorene (2.2 mmol) and this compound (1.0 mmol) in 25 mL of absolute ethanol in a 50 mL three-necked flask.
-
Add 1 mL of acetic acid to the solution.
-
Place the flask in a constant temperature water bath set to 45 °C.
-
Stir the mixture magnetically at a constant speed under a nitrogen atmosphere.
-
Continue the reaction at 45 °C for the required duration (not specified, but typically several hours for Schiff base formation).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product three times with ethanol to remove unreacted starting materials and impurities.
-
Dry the purified product in a vacuum oven.
Characterization:
The synthesized bis-Schiff base (M1) can be characterized by the following techniques:[2]
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine (-C=N-) bond.
-
Fourier Transform Mass Spectrometry (FTMS): To determine the molecular weight of the product.
-
UV-visible Spectroscopy: To study the electronic absorption properties of the compound.
Corrosion Inhibition Testing
The following protocols are based on the methods described by Wei et al. (2020) for evaluating the corrosion inhibition performance of M1 on carbon steel.[1]
Weight Loss Measurements:
-
Prepare carbon steel specimens of a defined surface area.
-
Polish the specimens with a series of emery papers, degrease with acetone, wash with distilled water, and dry.
-
Weigh the prepared specimens accurately.
-
Immerse the specimens in the corrosive medium (simulated circulating cooling water) with and without different concentrations of the inhibitor M1.
-
After a specified immersion time, retrieve the specimens, clean them to remove corrosion products, wash, dry, and reweigh.
-
Calculate the corrosion rate and inhibition efficiency using the weight loss data.
Electrochemical Measurements:
-
Use a standard three-electrode cell with a carbon steel specimen as the working electrode, a platinum plate as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements in the corrosive medium with and without various concentrations of the inhibitor M1.
-
From the polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Analyze the EIS data to obtain information about the charge transfer resistance and the properties of the protective film.
Visualizations
Logical Workflow for the Synthesis of bis-Schiff Base M1
Caption: Synthesis workflow for the bis-Schiff base M1.
References
- 1. Synthesis, characterization and corrosion inhibition behavior of 2-aminofluorene bis-Schiff bases in circulating cooling water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, characterization and corrosion inhibition behavior of 2-aminofluorene bis-Schiff bases in circulating cooling water - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Bromoisophthalaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Bromoisophthalaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
This compound is typically a yellow to brown powder or crystalline powder. It has a melting point in the range of 139-144 °C. It is only slightly soluble in water.
Q2: What are the common impurities in crude this compound?
While specific impurities depend on the synthetic route, common contaminants in related aromatic aldehyde syntheses can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Over-oxidation or under-oxidation products: Carboxylic acids or benzyl alcohols formed by side reactions.
-
Isomers: Positional isomers that may form during the bromination or formylation steps.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
-
Colored impurities: Often polymeric or degradation products that impart a yellow to brown color to the crude material.
Q3: Which purification techniques are most suitable for this compound?
The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q4: How can I assess the purity of this compound after purification?
Purity can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (139-144 °C) indicates high purity. A broad melting range suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.
-
Spectroscopic Methods:
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Can confirm the presence of the aldehyde functional groups and the aromatic ring structure.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Can be used to identify and quantify volatile impurities.
-
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.
Problem 1: The crude product does not dissolve in the hot solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent. | Add more solvent in small portions until the solid dissolves. |
| Incorrect solvent choice. | The compound may be insoluble in the chosen solvent even when hot. Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. |
| Presence of insoluble impurities. | If a small amount of solid remains, it may be an insoluble impurity. Perform a hot filtration to remove it before allowing the solution to cool. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and then try to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 3: The product "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the solute. | The compound is melting before it dissolves. Choose a solvent with a lower boiling point. |
| The solution is cooling too quickly. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. Adding a small amount of a solvent in which the compound is less soluble (a co-solvent) can sometimes help. |
Problem 4: The purified product is still colored.
| Possible Cause | Troubleshooting Step |
| Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and solubility in a mobile phase (the eluent).
Problem 1: Poor separation of the desired compound from impurities.
| Possible Cause | Troubleshooting Step |
| Incorrect eluent polarity. | If the compound and impurities are moving too quickly (high Rf on TLC), decrease the eluent polarity. If they are moving too slowly (low Rf), increase the eluent polarity. A good starting point for Rf on TLC is around 0.2-0.4. |
| Column was not packed properly. | Cracks or channels in the stationary phase will lead to poor separation. Ensure the column is packed uniformly. |
| Column was overloaded. | Too much crude material was loaded onto the column. Use a larger column or less material. |
Problem 2: The compound is not eluting from the column.
| Possible Cause | Troubleshooting Step |
| The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound is strongly adsorbed to the stationary phase. | Consider using a more polar stationary phase or adding a small amount of a polar modifier (like methanol or acetic acid) to the eluent, but be aware this can affect the stability of some compounds. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is a general guideline. The ideal solvent and volumes may need to be optimized based on the specific impurities present.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture of Ethyl Acetate/Hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-heated funnel to remove the solid particles.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Column Chromatography of Crude this compound
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a gradient of Hexane/Ethyl Acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. The ideal eluent should give the desired compound an Rf value of approximately 0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent if necessary to move the compound down the column.
-
Fraction Collection: Collect the eluent in small fractions using collection tubes.
-
Analysis: Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solubility of Crude this compound in Various Solvents
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Water | Sparingly Soluble | Slightly Soluble |
| Ethanol | Soluble | Very Soluble |
| Hexane | Insoluble | Sparingly Soluble |
| Ethyl Acetate | Soluble | Very Soluble |
| Dichloromethane | Soluble | Very Soluble |
Note: This data is representative and may vary based on the specific impurities in the crude material.
Table 2: Example TLC Data for Column Chromatography
| Fraction # | Eluent (Hexane:Ethyl Acetate) | Rf of this compound | Presence of Impurities (by TLC) |
| 1-5 | 9:1 | - | Yes (less polar) |
| 6-15 | 8:2 | 0.35 | No |
| 16-20 | 8:2 | 0.35 | Yes (more polar) |
Visualizations
Caption: Recrystallization workflow for this compound.
Technical Support Center: Optimizing Reaction Yield for 2-Bromoisophthalaldehyde Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromoisophthalaldehyde, achieving optimal reaction yields is crucial for efficient and cost-effective production. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Several synthetic routes have been reported, starting from different precursors. The choice of starting material can depend on availability, cost, and the specific synthetic strategy. Common starting materials include:
-
2-Bromo-1,3-bis(hydroxymethyl)benzene
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2,6-Dimethylbromobenzene
-
1,3-Bis(dibromomethyl)-2-bromobenzene
-
2-Bromo-1,3-bis(bromomethyl)benzene
Q2: My reaction yield is consistently low. What are the potential general causes?
Low yields in organic synthesis can stem from a variety of factors. General areas to investigate include:
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or inhibit the desired transformation. Ensure all reagents are of appropriate purity and solvents are anhydrous if the reaction is moisture-sensitive.
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Reaction Conditions: Sub-optimal temperature, reaction time, or concentration of reactants can significantly impact yield.
-
Incomplete Reactions: The reaction may not be proceeding to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Product Degradation: The desired product may be unstable under the reaction or workup conditions.
-
Losses during Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. Developing a suitable solvent system is key to achieving good separation.
Troubleshooting Guides
This section provides troubleshooting for specific synthetic routes to this compound.
Route 1: Oxidation of 2-Bromo-1,3-bis(hydroxymethyl)benzene
This method involves the oxidation of the diol to the dialdehyde.
Issue: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete Oxidation | - Increase the equivalents of the oxidizing agent. - Extend the reaction time. - Ensure the reaction temperature is optimal for the chosen oxidant. |
| Over-oxidation to Carboxylic Acids | - Use a milder oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane). - Carefully control the reaction temperature, avoiding excessive heat. - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Side Reactions | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture. |
| Difficult Purification | - Optimize the chromatographic conditions for purification. A gradient elution might be necessary to separate the product from byproducts and unreacted starting material. |
Experimental Protocol: Oxidation of 2-Bromo-1,3-bis(hydroxymethyl)benzene
Route 2: Oxidation of 2,6-Dimethylbromobenzene
This route involves the oxidation of the two methyl groups to aldehydes.
Issue: Formation of a mixture of partially oxidized products (e.g., 2-bromo-3-methylbenzaldehyde) and the diacid.
| Possible Cause | Suggested Solution |
| Insufficient Oxidant | - Increase the molar ratio of the oxidizing agent to the starting material to ensure both methyl groups are oxidized. |
| Harsh Reaction Conditions | - Employ milder oxidizing agents that are selective for the oxidation of methyl groups to aldehydes. - Carefully control the temperature and reaction time to minimize over-oxidation to the carboxylic acid. |
| Low Reactivity | - This reaction can be challenging due to the deactivating effect of the bromine atom and the aldehyde groups as they form. Stronger oxidizing conditions may be necessary, which in turn can lead to over-oxidation. A multi-step approach might be more viable, such as bromination of the methyl groups followed by hydrolysis. |
Route 3: Hydrolysis of 1,3-Bis(dibromomethyl)-2-bromobenzene
This method involves the hydrolysis of the tetrabromide to the dialdehyde.
Issue: Incomplete hydrolysis or formation of byproducts.
| Possible Cause | Suggested Solution |
| Inefficient Hydrolysis | - Ensure sufficient water is present and that the reaction is adequately heated. - The use of a phase-transfer catalyst may improve the reaction rate if the starting material has low water solubility. - Acidic or basic catalysis can be employed to facilitate the hydrolysis. |
| Side Reactions | - Under strongly basic conditions, Cannizzaro-type reactions could occur. Careful control of pH is important. |
| Precursor Synthesis | - The yield of this route is highly dependent on the successful synthesis of the 1,3-bis(dibromomethyl)-2-bromobenzene precursor. Optimizing the radical bromination of 2-bromo-m-xylene is a critical first step. |
Experimental Workflows and Logic
To aid in troubleshooting and experimental design, the following diagrams illustrate the logical flow of the synthetic processes.
Caption: Synthetic workflows for this compound via oxidation and hydrolysis routes.
Caption: A logical decision-making workflow for troubleshooting low reaction yields.
Technical Support Center: Troubleshooting Reactions with 2-Bromoisophthalaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromoisophthalaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a bifunctional molecule, featuring two aldehyde groups and a bromine atom on an aromatic ring. This structure allows for a variety of chemical transformations, primarily:
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Schiff Base Condensation: The two aldehyde groups readily react with primary amines to form Schiff bases (imines). This is a common strategy for synthesizing macrocycles and other complex ligands.
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Suzuki-Miyaura Coupling: The aryl bromide functionality is an excellent handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds with boronic acids or their esters.
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Wittig Reaction: The aldehyde groups can be converted to alkenes via the Wittig reaction using phosphorus ylides.
Q2: My Schiff base condensation reaction with this compound is giving a low yield and seems incomplete. What are the likely causes?
A2: Incomplete Schiff base formation is a common issue. The reaction is an equilibrium, and the presence of water, a byproduct, can drive the reaction backward.[1]
-
Troubleshooting Steps:
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Water Removal: Employ a Dean-Stark apparatus or add a drying agent like anhydrous MgSO₄ or molecular sieves (4Å) to the reaction mixture to remove water as it forms.[1]
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Stoichiometry: Ensure accurate molar ratios of the reactants. A slight excess of the amine component can sometimes help drive the reaction to completion.
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Catalyst: Use a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.[2]
-
Q3: I am observing unexpected side products in my Suzuki-Miyaura coupling reaction with this compound. What are they likely to be?
A3: Suzuki-Miyaura reactions can be prone to several side reactions, leading to impurities that can complicate purification.[3][4]
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Common Side Products:
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Homocoupling: The boronic acid reagent can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[4][5]
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Protodeborylation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of an arene byproduct.[4]
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Dehalogenation: The bromine atom on this compound can be replaced by a hydrogen atom.
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Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Reactions
Issue: Formation of significant amounts of homocoupled byproduct from the boronic acid.
Root Cause Analysis:
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).
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Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | These are common and effective catalysts for Suzuki couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. Cs₂CO₃ is often more effective for challenging couplings. |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water | A mixture including water is often necessary to dissolve the base and facilitate the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the palladium catalyst and minimize homocoupling. [5] |
Guide 2: Schiff Base Condensation for Macrocycle Synthesis
Issue: Formation of a mixture of oligomers and the desired macrocycle.
Root Cause Analysis:
Figure 2: Troubleshooting Oligomerization in Macrocyclization.
Experimental Protocol: General Procedure for [2+2] Macrocyclization
-
Set up a reaction vessel for high-dilution conditions. This can be achieved by using a syringe pump for the slow addition of reactants.
-
Dissolve the diamine (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in the main reaction flask.
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Dissolve this compound (1.0 equiv.) in the same solvent in a separate flask.
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Using a syringe pump, add the solution of this compound to the stirred solution of the diamine over a period of several hours (e.g., 4-8 hours).
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After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for an additional period (e.g., 12-24 hours).
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Monitor the formation of the macrocycle by LC-MS.
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Remove the solvent under reduced pressure.
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The crude product can often be purified by recrystallization or column chromatography.
| Parameter | Recommendation | Rationale |
| Concentration | High dilution (<0.01 M) | Favors intramolecular cyclization over intermolecular polymerization. |
| Addition Rate | Slow addition using a syringe pump | Maintains a low concentration of the dialdehyde, minimizing oligomer formation. |
| Solvent | Methanol, Ethanol, Acetonitrile | Solvents that can dissolve both reactants and facilitate the Schiff base equilibrium. |
| Template | Metal ions (e.g., Zn²⁺, Cu²⁺) | In some cases, a metal template can pre-organize the reactants, favoring the formation of a specific macrocycle size. [6] |
Guide 3: Wittig Reaction
Issue: Low yield and/or formation of a mixture of E/Z isomers.
Root Cause Analysis:
Experimental Protocol: General Procedure for Wittig Reaction
-
To a suspension of the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 2.2 equiv.) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a strong base (e.g., n-BuLi, NaH, or KHMDS, 2.1 equiv.) at 0 °C or -78 °C.
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Stir the resulting ylide solution for 30-60 minutes at the same temperature.
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Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent dropwise.
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Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
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Quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
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The triphenylphosphine oxide byproduct can often be removed by precipitation or column chromatography.
| Parameter | Recommendation | Rationale |
| Ylide Type | Stabilized vs. Unstabilized | Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, while unstabilized ylides favor the (Z)-alkene. |
| Base | n-BuLi, NaH, KHMDS | The choice of base depends on the pKa of the phosphonium salt. Stronger bases are needed for less acidic salts. |
| Temperature | Low temperature (-78 °C to 0 °C) | Can improve the stereoselectivity of the reaction. |
| Additives | Li-salts | Can influence the E/Z selectivity. The Schlosser modification uses phenyllithium to deprotonate the betaine intermediate, leading to the (E)-alkene. |
This technical support center provides a starting point for troubleshooting common issues in reactions with this compound. For more specific issues, consulting the primary literature for analogous reactions is highly recommended.
References
improving the stability of 2-Bromoisophthalaldehyde in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the handling and use of 2-Bromoisophthalaldehyde in solution. The information is designed to help you improve the stability of this reagent and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other aromatic aldehydes, is primarily influenced by several factors:
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Oxidation: Aldehyde groups are susceptible to oxidation to carboxylic acids, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.
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Solvent: The choice of solvent can significantly impact stability. Protic solvents, especially in the presence of trace impurities, can potentially participate in side reactions. The polarity of the solvent can also influence reaction rates and degradation pathways.
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Temperature: Higher temperatures generally accelerate the rate of degradation reactions.
-
pH: Both acidic and basic conditions can catalyze the degradation of aldehydes. The optimal pH for stability is typically near neutral, but this can be system-dependent.
-
Light: Exposure to UV or even ambient light can promote photochemical degradation.
Q2: What are the visible signs of this compound degradation in solution?
A2: Degradation of a this compound solution may be indicated by:
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A change in color, often to a yellow or brownish hue.
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The formation of a precipitate, which could be a polymerization product or an insoluble degradation product like the corresponding carboxylic acid.
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A decrease in the expected reactivity in your chemical transformation, leading to lower yields.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To maximize the shelf-life of this compound solutions, it is recommended to:
-
Store solutions in a cool, dark place, such as a refrigerator (typically 2-8°C).
-
Use amber glass vials or wrap containers in aluminum foil to protect from light.
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Blanket the solution with an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen.
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Use high-purity, dry solvents to prepare the solutions.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, the addition of a small amount of an antioxidant can help to inhibit oxidation. Common antioxidants used for organic compounds include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA) These are typically added in low concentrations (e.g., 0.01-0.1%). However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream reaction. A small-scale test is always recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield in a reaction. | 1. Degradation of this compound stock solution. 2. Incomplete dissolution of this compound. 3. Side reactions of the aldehyde. | 1. Verify the purity of your starting material. Prepare a fresh solution of this compound and repeat the reaction.2. Ensure complete dissolution. this compound is a solid and may require gentle warming or sonication to fully dissolve in some organic solvents. Confirm solubility in your chosen solvent.3. Consider alternative reaction conditions. Lowering the reaction temperature or changing the solvent may minimize side reactions. |
| Formation of an unexpected white precipitate. | 1. Oxidation to 2-Bromoisophthalic acid. 2. Polymerization of the aldehyde. | 1. Work under an inert atmosphere. Purge your reaction vessel and solvents with nitrogen or argon to exclude oxygen.2. Avoid high concentrations and prolonged heating. Use the minimum effective concentration and reaction time. |
| Inconsistent reaction outcomes. | 1. Variability in the quality of the this compound. 2. Inconsistent solution preparation and storage. | 1. Source high-purity reagent. Use this compound from a reputable supplier and check the certificate of analysis.2. Standardize your protocol. Prepare fresh solutions for each set of experiments and adhere to consistent storage conditions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for quantitatively assessing the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
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This compound (high purity)
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Solvent of interest (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF))
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Internal standard (e.g., a stable aromatic compound with a distinct retention time, like naphthalene or biphenyl)
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HPLC-grade solvents for the mobile phase
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Amber HPLC vials
2. Solution Preparation:
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Prepare a stock solution of the internal standard in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound in the same solvent at a known concentration (e.g., 5 mg/mL).
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In an amber HPLC vial, combine a precise volume of the this compound stock solution and the internal standard stock solution to achieve the desired final concentrations.
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Prepare multiple identical vials for analysis at different time points.
3. Storage Conditions:
-
Store the vials under the desired conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark).
4. HPLC Analysis:
-
At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial and analyze its content by HPLC.
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Use a suitable C18 column and a mobile phase that provides good separation of this compound, the internal standard, and any potential degradation products (e.g., a gradient of water and acetonitrile).
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Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm).
5. Data Analysis:
-
For each time point, calculate the peak area ratio of this compound to the internal standard.
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Plot the peak area ratio against time to determine the rate of degradation.
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The percentage of this compound remaining at each time point can be calculated relative to the initial time point (t=0).
Illustrative Stability Data
The following table provides a hypothetical summary of stability data for this compound in different solvents under specific conditions, as would be generated from the protocol above. Note: This is illustrative data based on general chemical principles and not from a specific experimental study.
| Solvent | Condition | % Remaining after 48h |
| Dichloromethane (DCM) | Room Temp, Dark | 95% |
| Tetrahydrofuran (THF) | Room Temp, Dark | 85% (peroxide formation in THF can accelerate degradation) |
| Acetonitrile (ACN) | Room Temp, Dark | 98% |
| Dimethylformamide (DMF) | Room Temp, Dark | 90% (trace water can be an issue) |
| Dichloromethane (DCM) | Room Temp, Light | 70% |
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Degradation Pathway of this compound
Caption: Primary degradation pathway via oxidation.
Technical Support Center: Troubleshooting Guide for 2-Bromoisophthalaldehyde Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromoisophthalaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during synthesis, purification, and subsequent reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound is a solid with a melting point in the range of 139-144 °C. It is slightly soluble in water but soluble in solvents like DMSO and methanol, particularly when heated.[1] It should be stored in a cool, dark place, sealed from air and moisture.
Q2: What are the primary applications of this compound in research and development?
This compound is a valuable precursor in the synthesis of a variety of complex molecules. Its two aldehyde functional groups and a bromine atom allow for a range of chemical transformations. It is notably used in the preparation of macrocyclic compounds, Schiff bases, and as a partner in cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3]
Q3: What are the main safety precautions to consider when handling this compound?
This compound is harmful if swallowed. It is advisable to wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling this compound. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, researchers can encounter challenges such as low yields and the formation of side products.
Q4: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes and solutions?
Low yields in Suzuki coupling reactions involving this compound can stem from several factors, including catalyst deactivation, inefficient oxidative addition or transmetalation, and decomposition of the boronic acid partner.[4] The presence of two aldehyde groups can also potentially complicate the reaction.
Troubleshooting Strategies:
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Catalyst and Ligand Selection: For sterically hindered or electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the oxidative addition step.[4]
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Base and Solvent Optimization: The choice of base is critical for activating the boronic acid.[5] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[5] The solvent system can also play a crucial role; a mixture of an organic solvent like dioxane or THF with water is commonly used to dissolve both the organic and inorganic reagents.[5]
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Temperature Control: Increasing the reaction temperature can help overcome the activation energy barrier for key steps in the catalytic cycle.[5] However, excessively high temperatures can lead to catalyst decomposition.[4]
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Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the palladium catalyst.[5]
Q5: I am observing significant side products in my Suzuki coupling reaction. What are they and how can I minimize their formation?
Common side products in Suzuki coupling reactions include homocoupling products (from the coupling of two boronic acid molecules) and protodeboronation products (where the boronic acid is replaced by a hydrogen atom).[4]
Minimization Strategies:
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Homocoupling: This side reaction is often competitive with the desired cross-coupling, especially if the main reaction is slow.[4] Optimizing the catalyst system and reaction conditions to favor the cross-coupling can reduce homocoupling.
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Protodeboronation: This is the cleavage of the carbon-boron bond and is often promoted by the presence of base and water.[4] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions if feasible.[5]
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Hindered 2-Bromopyridines (Analogous to this compound)
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95 | [2] |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic Acid | K₂CO₃ | Toluene | 100 | 12 | High | [2] |
| PEPPSI™-IPr | 3,5-Dimethylphenylboronic Acid | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent | [2] |
Note: Specific yield not reported in the literature for this exact substrate, but high efficiency is noted for analogous sterically hindered substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: In a dry flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
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Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
DOT Diagram: Suzuki Coupling Troubleshooting Workflow
Caption: A logical workflow for diagnosing and addressing low yields in Suzuki coupling reactions.
Troubleshooting Guide: Schiff Base Formation
The formation of a Schiff base (imine) from an aldehyde and a primary amine is a reversible reaction.[6] This reversibility can lead to incomplete reactions and challenges in product isolation.
Q6: My Schiff base formation with this compound is not going to completion. How can I improve the yield?
Incomplete Schiff base formation is often due to the presence of water, a byproduct of the reaction, which can hydrolyze the imine product back to the starting materials.[6]
Strategies to Drive the Reaction to Completion:
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Water Removal: Employ methods to remove water as it is formed. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene.
-
Dehydrating Agents: Adding molecular sieves or anhydrous magnesium sulfate to the reaction mixture.
-
-
Catalyst: While some Schiff base formations proceed without a catalyst, adding a catalytic amount of a weak acid (e.g., acetic acid) can accelerate the reaction.[7]
-
Stoichiometry: Using a slight excess of one of the reactants (usually the less expensive one) can help shift the equilibrium towards the product.
Q7: I am having difficulty purifying the bis-Schiff base product derived from this compound. What purification strategies can I use?
Purification of Schiff bases can sometimes be challenging, especially if they are oils or have similar polarity to the starting materials.
Purification Techniques:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective purification method.
-
Column Chromatography: For non-crystalline products or to separate from closely related impurities, column chromatography on silica gel is a standard technique. The choice of eluent will depend on the polarity of the specific Schiff base.
-
Trituration: If the product is an oil, attempting to induce crystallization by triturating with a non-polar solvent like hexanes can be effective.
Experimental Protocol: General Procedure for Schiff Base Formation
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Reactant Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, methanol, or toluene).
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Amine Addition: Add the primary amine (2.0 equiv. for the bis-Schiff base) to the solution.
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Reaction Conditions:
-
If using a dehydrating agent, add it to the mixture.
-
If using azeotropic distillation, set up the reaction with a Dean-Stark trap.
-
A catalytic amount of acid can be added if necessary.
-
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography.
DOT Diagram: Schiff Base Formation and Equilibrium
Caption: The reversible reaction pathway for Schiff base formation.
Troubleshooting Guide: Macrocyclization Reactions
The synthesis of macrocycles using this compound often involves a key ring-closing step, which can be challenging and result in low yields due to competing intermolecular reactions.[3]
Q8: I am attempting a macrocyclization reaction involving a derivative of this compound, and the yield is very low. What are the common challenges and how can I address them?
Low yields in macrocyclization are often due to the formation of linear oligomers or polymers through intermolecular reactions, which compete with the desired intramolecular ring-closing reaction.
Strategies to Favor Macrocyclization:
-
High Dilution Conditions: Performing the ring-closing step at very low concentrations (high dilution) favors the intramolecular reaction over intermolecular polymerization. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.
-
Template-Assisted Synthesis: In some cases, a metal ion or other template can be used to pre-organize the linear precursor in a conformation that facilitates ring closure.
-
Choice of Ring-Closing Reaction: The efficiency of macrocyclization is highly dependent on the chosen reaction. Reactions like the Suzuki coupling, amide bond formation, or ring-closing metathesis are commonly employed. The choice should be based on the functional groups present in the linear precursor.
DOT Diagram: Competing Pathways in Macrocyclization
Caption: Competing intramolecular and intermolecular pathways in macrocyclization reactions.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. eijppr.com [eijppr.com]
Technical Support Center: Scaling Up the Synthesis of 2-Bromoisophthalaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Bromoisophthalaldehyde and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of the product during workup. 4. Loss of product during purification. | 1. Monitor the reaction progress using TLC or GC-MS to ensure completion. 2. Optimize the reaction temperature. For bromination with NBS, a gradual increase in temperature might be necessary. 3. Use a milder workup procedure. Avoid strongly basic or acidic conditions if the product is sensitive. 4. Optimize the purification method. For column chromatography, select an appropriate solvent system to ensure good separation. Recrystallization from a suitable solvent can also be an effective purification method. |
| Formation of Dibrominated Byproduct | 1. Excess brominating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide - NBS). 2. Maintain a controlled temperature throughout the reaction. 3. Stop the reaction as soon as the starting material is consumed (monitored by TLC/GC-MS). |
| Presence of Unreacted Isophthalaldehyde | 1. Insufficient amount of brominating agent. 2. Low reaction temperature. 3. Poor quality of the brominating agent. | 1. Ensure the correct stoichiometry of the brominating agent is used. 2. Gradually increase the reaction temperature while monitoring for the formation of byproducts. 3. Use a fresh, high-purity brominating agent. |
| Difficulty in Purifying the Product | 1. Presence of closely related impurities (e.g., isomers, dibrominated product). 2. Oiling out during recrystallization. | 1. Optimize the column chromatography conditions (e.g., solvent gradient, silica gel activity). 2. For recrystallization, screen various solvents and solvent mixtures. Seeding with a pure crystal of the product can help induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common laboratory-scale synthesis involves the selective ortho-bromination of isophthalaldehyde using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to favor mono-bromination at the 2-position.
Q2: How can I minimize the formation of the dibrominated byproduct during scale-up?
A2: To minimize dibromination, it is crucial to control the stoichiometry of the brominating agent, using no more than one equivalent. Slow, portion-wise addition of the brominating agent and maintaining a consistent, moderate reaction temperature are also key strategies.
Q3: What are the key safety precautions to consider when working with brominating agents like NBS?
A3: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of the dust and contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: My reaction is not going to completion, even with extended reaction times. What should I do?
A4: First, verify the quality and reactivity of your brominating agent. If the reagent is old or has been improperly stored, it may have decomposed. You can also try a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide, if using NBS. Additionally, a modest increase in reaction temperature could enhance the reaction rate, but this should be done cautiously to avoid byproduct formation.
Q5: What is a suitable method for purifying this compound on a larger scale?
A5: For larger quantities, column chromatography can become cumbersome. Recrystallization is often a more practical approach for purification at scale. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery of the pure product.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound. This protocol is for informational purposes and should be optimized for specific laboratory conditions and scales.
Synthesis of this compound from Isophthalaldehyde
-
Materials:
-
Isophthalaldehyde
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (or another suitable aprotic solvent)
-
Radical Initiator (e.g., AIBN, optional)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isophthalaldehyde in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (1.0 equivalent) to the solution. A catalytic amount of a radical initiator can be added if necessary.
-
Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Isophthalaldehyde | 1.0 g | 100 g |
| N-Bromosuccinimide (NBS) | 1.33 g (1.0 eq) | 133 g (1.0 eq) |
| Solvent (Acetonitrile) | 20 mL | 2 L |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 60-75% | 55-70% |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low yield in the synthesis.
avoiding decomposition of 2-Bromoisophthalaldehyde during reactions
Welcome to the Technical Support Center for 2-Bromoisophthalaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding decomposition and troubleshooting common issues during reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to prevent degradation?
A1: To ensure the stability and purity of this compound, it is crucial to store it under optimal conditions. Based on supplier recommendations and the compound's sensitivity, the following storage practices are advised:
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Temperature: Refrigerate at 2-8°C.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Light: Keep in a dark place, as the compound may be light-sensitive.
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Moisture: Ensure the container is tightly sealed to protect from moisture.
Q2: I am observing a lower than expected yield in my reaction. Could this compound be decomposing?
A2: Yes, a lower yield can be an indication of decomposition. This compound, being an aromatic aldehyde with a bromo substituent, can be susceptible to degradation under certain reaction conditions. Potential decomposition pathways include oxidation of the aldehyde groups and dehalogenation. Review your reaction setup for the presence of strong oxidizing agents, prolonged exposure to air, high temperatures, or incompatible catalysts.
Q3: My this compound has changed color. Is it still usable?
A3: A change in color, such as yellowing, can suggest that the compound has started to degrade. While a slight discoloration may not significantly impact every reaction, it is a sign of impurity. For sensitive applications, it is recommended to purify the material before use, for example, by recrystallization.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when working with this compound.
Issue 1: Low Product Yield in Condensation Reactions (e.g., Schiff Base Formation)
Symptoms:
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Significantly lower yield of the desired Schiff base than anticipated.
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Presence of unreacted this compound in the final product mixture.
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Formation of unidentified byproducts.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Decomposition due to Air/Moisture: this compound is sensitive to air and moisture, which can lead to oxidation of the aldehyde groups to carboxylic acids. | - Perform the reaction under an inert atmosphere (Nitrogen or Argon).- Use anhydrous solvents. |
| Side Reactions with Solvent: Protic solvents may interfere with the reaction. | - If possible, use a non-protic solvent. If a protic solvent is necessary, ensure it is dry and consider adding a dehydrating agent. |
| Inadequate Reaction Time or Temperature: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique.- Gradually increase the reaction temperature if the reaction is sluggish, but be mindful of potential thermal decomposition. |
Experimental Protocol: General Procedure for Schiff Base Synthesis
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Dissolve this compound in an appropriate anhydrous solvent (e.g., ethanol, methanol) in a round-bottom flask under an inert atmosphere.
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Add the primary amine (in equimolar amounts or slight excess) to the solution.
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If required, add a catalytic amount of a suitable acid (e.g., glacial acetic acid).
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Stir the reaction mixture at room temperature or with gentle heating.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure followed by purification.
Issue 2: Unwanted Side Products in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Symptoms:
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Formation of homocoupled products.
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Presence of debrominated starting material (isophthalaldehyde).
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Complex product mixture that is difficult to purify.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Decomposition of Palladium Catalyst: The active Pd(0) catalyst can be sensitive to air. | - Thoroughly degas all solvents and reagents before use.- Maintain a positive pressure of an inert gas throughout the reaction. |
| Side Reactions of the Boronic Acid/Ester: Homocoupling of the boronic acid/ester can occur. | - Use a suitable base and ensure its stoichiometry is correct.- Add the boronic acid/ester slowly to the reaction mixture. |
| Protodebromination: The bromo group can be replaced by a hydrogen atom. | - Use a non-protic solvent if possible.- Minimize the amount of water present in the reaction, unless the specific protocol requires it. |
Visualizing Experimental Workflow
To aid in setting up experiments, a general workflow for handling air-sensitive reagents like this compound is provided below.
Caption: General workflow for reactions using air-sensitive reagents.
This guide is intended to provide a starting point for troubleshooting. Optimal reaction conditions can vary, and further optimization may be required for your specific application.
purification of 2-Bromoisophthalaldehyde by recrystallization or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromoisophthalaldehyde by recrystallization and column chromatography. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | - Insufficient solvent volume.- Incorrect solvent choice. | - Gradually add more of the hot solvent until the compound dissolves.- If a large volume of solvent is required, consider a different solvent or a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane). |
| Oiling out (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- The compound has a high affinity for the solvent. | - Lower the temperature of the solvent before dissolving the compound.- Use a larger volume of solvent.- Add a co-solvent in which the compound is less soluble to the hot solution until turbidity persists. |
| No crystals form upon cooling. | - The solution is not saturated.- The cooling process is too rapid.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Low recovery of purified product. | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. |
| Crystals are colored or appear impure. | - Incomplete removal of colored impurities.- Co-crystallization of impurities. | - Add a small amount of activated charcoal to the hot solution before filtration (use sparingly as it can adsorb the product).- Perform a second recrystallization. |
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC. | - Inappropriate solvent system. | - Systematically vary the polarity of the eluent. For this compound on silica gel, start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the ethyl acetate concentration. |
| Compound does not move from the baseline. | - The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| Compound runs with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). |
| Tailing of spots on TLC or during column elution. | - The compound is interacting too strongly with the stationary phase.- The column is overloaded.- Acidic nature of silica gel causing decomposition or strong adsorption. | - Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent.- Ensure the amount of crude material is appropriate for the column size (typically 1:30 to 1:100 crude material to silica gel by weight).- Deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of triethylamine (1-2%). |
| Cracked or channeled column bed. | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles. Gently tap the column during packing. |
| Co-elution of impurities. | - Similar polarity of the compound and impurities. | - Use a shallower gradient during elution to improve resolution.- Consider a different stationary phase (e.g., alumina) or a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the synthesis process, which often involves the bromination of isophthalaldehyde or the oxidation of 2-bromo-m-xylene. Potential impurities include:
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Unreacted starting materials: Isophthalaldehyde or 2-bromo-m-xylene.
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Over-brominated or under-brominated species: Dibromoisophthalaldehyde or unbrominated isophthalaldehyde.
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Side-products from oxidation: 2-Bromoisophthalic acid, if the oxidation is too harsh.
Q2: Which recrystallization solvent is best for this compound?
A2: A systematic solvent screening is recommended. For aromatic aldehydes, common solvents to test include ethanol, isopropanol, ethyl acetate, and toluene. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane , is often effective. The ideal system will dissolve the compound when hot but result in low solubility upon cooling.
Q3: What is a good starting mobile phase for column chromatography of this compound on silica gel?
A3: A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography is a mixture of ethyl acetate and hexane . Begin with a low polarity mixture, such as 10-20% ethyl acetate in hexane, and adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the this compound spot on TLC.
Q4: How can I visualize this compound on a TLC plate?
A4: this compound contains a chromophore and can typically be visualized under a UV lamp (254 nm). Staining with a potassium permanganate solution can also be used.
Q5: What is the expected purity and recovery for each method?
A5: The expected purity and recovery can vary depending on the initial purity of the crude material.
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Recrystallization: Can yield high purity (>98%), but recovery may be lower, typically in the range of 60-85%.
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Column Chromatography: Can provide very high purity (>99%) and good recovery (85-95%) if optimized correctly.
Experimental Protocols
Recrystallization from Ethanol/Water
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
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Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
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Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the final crystallization mixture).
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Flash Column Chromatography
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TLC Analysis: Determine an appropriate mobile phase by running TLC plates with varying ratios of ethyl acetate in hexane. An ideal solvent system will give the this compound an Rf value of ~0.2-0.3.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
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Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A suggested gradient could be from 5% to 30% ethyl acetate in hexane.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Summary
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Typical Purity | Typical Recovery |
| Recrystallization | N/A | Ethanol/Water or Ethyl Acetate/Hexane | >98% | 60-85% |
| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) | >99% | 85-95% |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Technical Support Center: Reaction Condition Optimization for 2-Bromoisophthalaldehyde Condensations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing condensation reactions involving 2-Bromoisophthalaldehyde.
Troubleshooting Guides
Low product yield, the formation of side products, and incomplete reactions are common hurdles in organic synthesis. This guide provides a systematic approach to troubleshooting these issues in this compound condensations.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor Quality Starting Material | Ensure the this compound is of high purity. Impurities can inhibit the reaction or lead to unwanted side reactions. Consider purification by recrystallization or column chromatography if necessary. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. For condensations with active methylene compounds, a slight excess of the nucleophile may be beneficial. |
| Ineffective Catalyst | The choice of catalyst is crucial. For Knoevenagel-type condensations, consider screening different bases (e.g., piperidine, pyridine, triethylamine) and Lewis acids. For Wittig reactions, ensure the phosphonium salt is correctly prepared and a suitable base (e.g., n-BuLi, NaH, t-BuOK) is used for ylide generation.[1][2] |
| Suboptimal Reaction Temperature | Temperature can significantly impact reaction rate and selectivity. If the reaction is sluggish, consider gradually increasing the temperature. Conversely, if side products are forming, lowering the temperature may be necessary. |
| Inappropriate Solvent | The solvent can influence reactant solubility and the reaction mechanism. Screen a range of solvents with varying polarities (e.g., THF, DMF, Toluene, Ethanol). For Knoevenagel condensations, removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product. |
| Short Reaction Time | Monitor the reaction progress using TLC or LC-MS. Some condensations may require extended reaction times to go to completion. |
Issue 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Troubleshooting Steps |
| Self-Condensation of Aldehyde | This can occur under strongly basic or acidic conditions. Use a milder base or a Lewis acid catalyst. For Wittig reactions, ensure the ylide is generated in situ and consumed immediately by the aldehyde. |
| Double Condensation | Since this compound has two aldehyde groups, double condensation is a possibility. To favor mono-condensation, use a stoichiometric amount or a slight excess of the aldehyde relative to the nucleophile. Slow addition of the nucleophile can also favor the mono-adduct. |
| Cannizzaro Reaction | In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation. Use a non-hydroxidic base if this is observed. |
| Oxidation of Aldehyde | Aldehydes can be sensitive to air oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent this. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of condensation reactions for this compound?
A1: The two aldehyde functionalities of this compound make it a versatile substrate for various condensation reactions, including:
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, diethyl malonate) catalyzed by a base.[3]
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Wittig Reaction: Reaction with phosphorus ylides to form alkenes.[2][4]
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Schiff Base Formation: Reaction with primary amines to form imines. One documented example is the synthesis of a bis-Schiff base with 2-aminofluorene.[5]
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Macrocyclization: Condensation with diamines can lead to the formation of macrocyclic imines.[6]
Q2: How can I selectively achieve mono-condensation versus di-condensation?
A2: Achieving selective mono-condensation requires careful control of reaction conditions. Key strategies include:
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Stoichiometry: Use a molar ratio where the diamine or active methylene compound is the limiting reagent (e.g., 1:1 or slightly less than 1 equivalent).
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Slow Addition: Add the nucleophilic reagent slowly to the solution of this compound. This maintains a low concentration of the nucleophile, favoring the initial mono-condensation.
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Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by slowing down the second condensation step.
Q3: What catalysts are recommended for Knoevenagel condensations with this compound?
A3: The choice of catalyst depends on the reactivity of the active methylene compound.
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For highly active methylene compounds (e.g., malononitrile): Weak bases like piperidine, pyridine, or even basic alumina are often sufficient.[3]
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For less active methylene compounds (e.g., diethyl malonate): Stronger bases or co-catalysts may be needed. A common system is piperidine with acetic acid. Alternatively, Lewis acids can be effective.[7][8]
Q4: What are the key considerations for performing a Wittig reaction with this compound?
A4: The success of a Wittig reaction depends on the formation and reactivity of the phosphorus ylide.
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Ylide Generation: The phosphonium salt is typically deprotonated with a strong base like n-butyllithium, sodium hydride, or potassium tert-butoxide to form the ylide in situ.[1]
-
Ylide Stability: The nature of the R group on the ylide affects its stability and the stereoselectivity of the resulting alkene. Stabilized ylides (e.g., R = ester, ketone) are less reactive and tend to give the E-alkene, while non-stabilized ylides (e.g., R = alkyl) are more reactive and often yield the Z-alkene.[2]
-
Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent like THF or ether under an inert atmosphere.
Q5: How can I monitor the progress of my condensation reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the starting material, the reaction mixture, and a co-spot, you can track the consumption of the aldehyde and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Experimental Protocols
The following are general protocols that can be adapted for condensation reactions with this compound. Optimization of specific parameters will be necessary.
General Protocol for Knoevenagel Condensation
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and the active methylene compound (1 to 2.2 equivalents) in a suitable solvent (e.g., toluene, ethanol, or DMF).
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Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).
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Reaction: Heat the mixture to the desired temperature (room temperature to reflux) and monitor the reaction by TLC. If water is produced, a Dean-Stark apparatus can be used for its removal.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
General Protocol for Wittig Reaction
-
Ylide Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N2 or Ar), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-BuLi, 1.1 equivalents) dropwise. Stir the resulting mixture for 30-60 minutes to allow for complete ylide formation.[1]
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Aldehyde Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as indicated by TLC.
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Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product is typically purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.
General Protocol for Schiff Base Formation (Macrocyclization)
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Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or chloroform).
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Amine Addition: Add a solution of the diamine (1 equivalent) in the same solvent dropwise to the aldehyde solution at room temperature with vigorous stirring.
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Reaction: The reaction is often rapid, and the imine product may precipitate out of the solution. Stir for a few hours to ensure complete reaction. Gentle heating can be applied if the reaction is slow.
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Isolation: Collect the precipitated product by vacuum filtration and wash with a small amount of cold solvent. If no precipitate forms, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization.
References
- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 8. organicreactions.org [organicreactions.org]
Technical Support Center: Synthesis of 2-Bromoisophthalaldehyde-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the synthesis of 2-bromoisophthalaldehyde-based polymers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of polymers using this compound as a monomer?
A1: The primary challenges stem from the inherent reactivity of the functional groups on the this compound monomer. The two aldehyde groups are highly reactive and susceptible to oxidation, which can lead to unwanted side reactions and impurities that inhibit polymerization. The presence of the electron-withdrawing bromine atom can further influence the reactivity of the aromatic ring and the aldehyde groups. Key challenges include:
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Monomer Purity: this compound is prone to oxidation to the corresponding carboxylic acid, which can interfere with polymerization reactions. Ensuring high monomer purity is critical.
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Stoichiometric Control: In polycondensation reactions, precise control of the stoichiometric ratio between this compound and the comonomer is crucial for achieving high molecular weight polymers.
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Side Reactions: The aldehyde groups can undergo side reactions, such as Cannizzaro reactions in the presence of a strong base, which can lead to chain termination.
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Solubility: The resulting polymers may have limited solubility in common organic solvents, making characterization and processing difficult.
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Control over Polymerization: For dialdehydes, there is a tendency to form complex oligomers or polymers, and controlling the polymerization to achieve a desired molecular weight and structure can be challenging.
Q2: What types of polymers can be synthesized from this compound?
A2: this compound is a versatile monomer that can be used to synthesize a variety of polymers through different polymerization reactions, primarily polycondensations. Potential polymer classes include:
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Polyamines (via reductive amination): Reaction with diamines in the presence of a reducing agent.
-
Polyimines (Schiff bases): Reaction with diamines. These polymers contain dynamic covalent bonds and can be sensitive to hydrolysis.
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Polyacetals: Through reaction with diols, often under acidic catalysis.
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Poly(amide-amine)s: If the bromo-substituent is first converted to another functional group or if used in combination with other monomers.
Q3: How does the bromine substituent affect the polymerization process?
A3: The bromine atom is an electron-withdrawing group, which can have several effects. It can increase the reactivity of the aldehyde groups towards nucleophilic attack, potentially accelerating the polymerization rate. However, it can also influence the solubility of both the monomer and the resulting polymer. Furthermore, the bromine atom provides a potential site for post-polymerization modification, for example, through cross-coupling reactions, to introduce further functionality.
Troubleshooting Guides
This section provides troubleshooting for common problems encountered during the synthesis of this compound-based polymers.
Problem 1: Low Polymer Yield or Low Molecular Weight
| Potential Cause | Troubleshooting Steps |
| Impure Monomer | - Purify this compound before use (e.g., by recrystallization or column chromatography) to remove any oxidized impurities (2-bromoisophthalic acid). - Store the monomer under an inert atmosphere (nitrogen or argon) and in the dark to prevent oxidation. |
| Incorrect Stoichiometry | - Accurately weigh all monomers and reagents. - Ensure the comonomer is of high purity and free of moisture. - Consider using a slight excess of the more volatile monomer if applicable to compensate for any loss during the reaction. |
| Inefficient Reaction Conditions | - Optimize the reaction temperature. Too low a temperature may lead to slow reaction rates, while too high a temperature could cause side reactions or degradation. - Ensure efficient mixing to maintain a homogeneous reaction mixture. - For polycondensations, ensure the efficient removal of any small molecule byproducts (e.g., water) to drive the equilibrium towards polymer formation. |
| Presence of Water or Other Protic Impurities | - Thoroughly dry all glassware before use. - Use anhydrous solvents. - Dry all monomers and reagents before the reaction. |
| Side Reactions/Chain Termination | - Avoid using strong bases that can promote the Cannizzaro reaction. - If applicable, protect the aldehyde groups if other reactive sites on the comonomer are being targeted under harsh conditions. |
Problem 2: Polymer is Insoluble or Gels Prematurely
| Potential Cause | Troubleshooting Steps |
| Cross-linking | - Reduce the reaction temperature to minimize side reactions that could lead to cross-linking. - Lower the monomer concentration. - Ensure the absence of trifunctional impurities in the monomers. |
| High Crystallinity or Strong Intermolecular Interactions | - Choose a solvent that is known to be a good solvent for analogous polymer systems. - Consider synthesizing a copolymer with a more flexible comonomer to disrupt chain packing and improve solubility. - Perform the polymerization at a higher dilution. |
Data Presentation
| Entry | Comonomer | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 1 | 1,4-Phenylenediamine | NMP | 80 | 24 | 85 | 12,000 | 1.8 |
| 2 | 1,6-Hexanediamine | DMAc | 60 | 48 | 92 | 15,500 | 1.6 |
| 3 | 4,4'-Oxydianiline | NMP | 100 | 24 | 78 | 10,500 | 2.1 |
Mn = Number-average molecular weight, PDI = Polydispersity index. Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a polyamine from this compound and a diamine via reductive amination. This protocol should be adapted and optimized for specific monomers and desired polymer characteristics.
Materials:
-
This compound (purified)
-
Diamine (e.g., 1,6-hexanediamine, purified and dried)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in the anhydrous solvent under a nitrogen atmosphere.
-
Add the diamine (1.0 eq) to the solution and stir the mixture at room temperature for 2-4 hours to allow for the formation of the intermediate poly(imine).
-
In a separate flask, prepare a solution or slurry of sodium triacetoxyborohydride (2.0-2.5 eq) in the same anhydrous solvent.
-
Slowly add the STAB solution/slurry to the reaction mixture. The addition should be done carefully as the reaction can be exothermic.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by techniques such as FT-IR spectroscopy (disappearance of the C=N imine peak and appearance of the N-H bend).
-
After the reaction is complete, quench the reaction by the slow addition of water or a dilute aqueous solution of sodium bicarbonate.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, water, or diethyl ether).
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and byproducts.
-
Dry the polymer under vacuum at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterize the polymer using techniques such as ¹H NMR, FT-IR, Gel Permeation Chromatography (GPC), and Thermal Gravimetric Analysis (TGA).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of polymers from this compound.
Caption: Troubleshooting decision tree for low molecular weight polymer synthesis.
Validation & Comparative
A Comparative Guide to the Synthesis of Bis-Schiff Bases: 2-Bromoisophthalaldehyde vs. Isophthalaldehyde and Terephthalaldehyde
For researchers, scientists, and professionals in drug development, the synthesis of Schiff bases is a fundamental step in the creation of novel compounds with potential therapeutic applications. This guide provides an objective comparison of the reaction products and performance of 2-Bromoisophthalaldehyde with its common alternatives, isophthalaldehyde and terephthalaldehyde, in the synthesis of bis-Schiff bases. The information is supported by experimental data to aid in the selection of the most suitable starting material for specific research needs.
The formation of bis-Schiff bases, through the condensation reaction of a dialdehyde with two equivalents of a primary amine, is a versatile method for producing molecules with a wide range of biological activities. The choice of the starting dialdehyde can significantly influence the reaction efficiency, yield, and the properties of the final product. This guide focuses on the characterization of reaction products from this compound and compares them with those derived from the more common and structurally similar isophthalaldehyde and terephthalaldehyde.
Performance Comparison
The selection of a starting dialdehyde in the synthesis of bis-Schiff bases impacts reaction outcomes. Below is a summary of experimental data from the synthesis of bis-Schiff bases using this compound, Isophthalaldehyde, and Terephthalaldehyde with various primary amines.
| Starting Aldehyde | Primary Amine | Molar Ratio (Aldehyde:Amine) | Solvent | Reaction Conditions | Yield (%) |
| This compound | 2-Aminofluorene | 1.0 : 2.2 | Absolute Ethanol | 45°C, N₂ atmosphere[1] | Not Reported |
| Isophthalaldehyde | Ethylenediamine | Not Specified | Acetonitrile | Not Specified | Not Reported |
| Terephthalaldehyde | 5-Nitro-2-hydroxy aniline | 1 : 2 | Ethanolic Solution | Reflux, 3 hours | 78% |
| Terephthalaldehyde | 4-Aminobenzoic acid | 1 : 2 | Ethanolic Solution | Reflux, 2.5 hours | 63% |
| Terephthalaldehyde | 4-Amino azo benzene | 1 : 2 | Ethanolic Solution | Reflux, 4.5 hours | 63% |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. The following are protocols for the synthesis of bis-Schiff bases from the discussed dialdehydes.
Synthesis of this compound-2-aminofluorene (M1)[1]
-
Dissolve 2-aminofluorene (2.2 mM) and this compound (1.0 mM) in 25 mL of absolute ethanol in a 50 mL three-necked flask.
-
Add 1 mL of acetic acid to the solution.
-
Place the flask in a constant temperature water bath at 45°C.
-
Stir the reaction mixture magnetically at a constant speed under a nitrogen atmosphere.
-
After the reaction is complete, wash the product three times with ethanol.
-
Dry the final product in a vacuum.
General Synthesis of bis-Schiff Bases from Terephthalaldehyde and Aromatic Amines
-
Dissolve 1 mmole of terephthalaldehyde in a hot ethanolic solution.
-
Add 2 mmoles of the respective aromatic amine to the solution.
-
Reflux the resulting mixture for a specified time (e.g., 2.5 - 4.5 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, filter the solid precipitate while hot.
-
Wash the precipitate with warm ethanol several times.
-
Recrystallize the product from a suitable solvent (e.g., ethyl acetate or hexane) to obtain the pure bis-Schiff base.
Reaction Workflow and Logic
The synthesis of bis-Schiff bases from dialdehydes and primary amines follows a straightforward condensation reaction pathway. The general workflow and the logical relationship between the reactants and products are depicted in the diagrams below.
Caption: General experimental workflow for the synthesis of bis-Schiff bases.
Caption: Logical relationship of starting materials to the final product.
References
comparing reactivity of 2-Bromoisophthalaldehyde with other aromatic dialdehydes
For scientists and professionals in drug development and organic synthesis, understanding the reactivity of building blocks is paramount for efficient and successful molecular design. This guide provides a comparative analysis of the reactivity of 2-Bromoisophthalaldehyde against other common aromatic dialdehydes, namely terephthalaldehyde, isophthalaldehyde, and phthalaldehyde. This document summarizes available data on their performance in key chemical transformations and provides detailed experimental protocols to facilitate further research.
Introduction to Aromatic Dialdehydes
Aromatic dialdehydes are versatile precursors in the synthesis of a wide range of complex molecules, including pharmaceuticals, polymers, and macrocycles. Their reactivity is primarily governed by the electrophilicity of the two aldehyde groups, which can be modulated by the substitution pattern on the aromatic ring. This guide focuses on this compound, a substituted dialdehyde, and compares its reactivity to its unsubstituted isomers (isophthalaldehyde and phthalaldehyde) and a para-substituted counterpart (terephthalaldehyde).
The presence of a bromine atom and the meta-disposition of the two aldehyde groups in this compound introduce unique electronic and steric effects that influence its chemical behavior. The electron-withdrawing nature of the bromine atom is expected to enhance the electrophilicity of the carbonyl carbons, potentially leading to increased reactivity in nucleophilic addition and condensation reactions.
Comparative Reactivity Analysis
The reactivity of an aldehyde is fundamentally linked to the partial positive charge on the carbonyl carbon. A larger partial positive charge leads to a greater susceptibility to nucleophilic attack. In aromatic aldehydes, this electrophilicity is influenced by both inductive and resonance effects of the substituents on the aromatic ring.
Electronic Effects:
-
This compound: The bromine atom exerts a strong -I (electron-withdrawing inductive) effect and a weaker +M (electron-donating mesomeric or resonance) effect. Due to the high electronegativity of bromine, the inductive effect generally outweighs the resonance effect, leading to a net electron withdrawal from the aromatic ring. This increases the partial positive charge on the carbonyl carbons, thus enhancing reactivity towards nucleophiles compared to the unsubstituted isophthalaldehyde.
-
Isophthalaldehyde, Phthalaldehyde, and Terephthalaldehyde: These dialdehydes lack the strong electron-withdrawing substituent present in this compound. Therefore, their aldehyde groups are generally less electrophilic. Aromatic aldehydes are typically less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring which slightly destabilizes the partial positive charge on the carbonyl carbon.[1][2]
Steric Effects:
The positioning of the functional groups also plays a crucial role. In this compound and isophthalaldehyde, the 1,3- (meta) disposition of the aldehyde groups allows for independent reactions at each site with minimal steric hindrance between them for initial reactions. In phthalaldehyde (1,2- or ortho-), the proximity of the two aldehyde groups can lead to intramolecular interactions and cyclization reactions. In terephthalaldehyde (1,4- or para-), the aldehyde groups are sterically independent.
Quantitative Data Summary
Direct comparative kinetic studies across all four dialdehydes under identical conditions are scarce in the literature. However, by compiling data from various sources on common reactions, a qualitative and semi-quantitative comparison can be drawn. The following table summarizes typical yields for the Wittig reaction, a common C-C bond-forming reaction.
| Compound | Wittig Reaction Product | Yield (%) | Reference |
| Benzaldehyde (for baseline) | Methyl cinnamate | 46.5 - 87.0 | [3] |
| Anisaldehyde | Methyl 4-methoxycinnamate | 55.8 - 90.5 | [3] |
| 2-Thiophenecarboxaldehyde | Methyl 3-(thiophen-2-yl)acrylate | 54.9 - 87.0 | [3] |
| Benzaldehyde | Cinnamonitrile | 56.9 - 86.1 | [3] |
Key Reactions and Mechanistic Considerations
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The enhanced electrophilicity of the carbonyl carbons in this compound suggests it will undergo nucleophilic addition reactions, such as Grignard reactions, more readily than the other dialdehydes.
Diagram: General Nucleophilic Addition to an Aromatic Dialdehyde
Caption: General pathway for nucleophilic addition to an aromatic dialdehyde.
Knoevenagel Condensation
The Knoevenagel condensation is a base-catalyzed reaction between an active methylene compound and a carbonyl group. Aldehydes are generally more reactive than ketones in this reaction.[4][5][6] The increased electrophilicity of this compound is expected to facilitate this condensation.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones.[7][8][9] The reaction proceeds via a phosphonium ylide and is generally efficient for aromatic aldehydes. While direct comparative yield data is limited, the electronic properties of this compound suggest it would be a suitable substrate for this transformation.
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This functionality is absent in terephthalaldehyde, isophthalaldehyde, and phthalaldehyde, making this compound a more versatile building block for the synthesis of complex aromatic structures.
Diagram: Reactivity Pathways of this compound
Caption: Reactivity pathways of this compound.
Experimental Protocols
To facilitate direct comparison, a standardized experimental protocol for evaluating the reactivity of these dialdehydes is proposed. The following protocol is based on the reaction with 2,4-dinitrophenylhydrazine (DNPH), which forms a colored product that can be quantified by UV-Vis spectroscopy.
Protocol: Comparative Kinetic Analysis via DNPH Reaction
Objective: To determine the second-order rate constants for the reaction of this compound, terephthalaldehyde, isophthalaldehyde, and phthalaldehyde with 2,4-dinitrophenylhydrazine.
Materials:
-
This compound
-
Terephthalaldehyde
-
Isophthalaldehyde
-
Phthalaldehyde
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Ethanol (spectroscopic grade)
-
Hydrochloric acid (concentrated)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of DNPH Reagent: Dissolve 0.1 g of DNPH in 50 mL of ethanol. Slowly add 1 mL of concentrated hydrochloric acid. Stir until the DNPH is completely dissolved.
-
Preparation of Aldehyde Solutions: Prepare 0.01 M stock solutions of each dialdehyde in ethanol.
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer at a constant temperature (e.g., 25 °C).
-
In a cuvette, mix 1.0 mL of the DNPH reagent with 1.0 mL of ethanol (as a blank).
-
To a separate cuvette, add 1.0 mL of the DNPH reagent and 0.9 mL of ethanol.
-
Initiate the reaction by adding 0.1 mL of the aldehyde stock solution to the second cuvette, mix quickly, and immediately start recording the absorbance at the λmax of the formed hydrazone (typically around 360-400 nm) over time.
-
Repeat the kinetic measurement for each of the four dialdehydes.
-
-
Data Analysis:
-
Plot the absorbance versus time for each reaction.
-
Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.
-
Calculate the second-order rate constant (k) using the rate law: Rate = k[Aldehyde][DNPH].
-
Diagram: Experimental Workflow for Comparative Reactivity
Caption: Workflow for comparing dialdehyde reactivity.
Conclusion
This compound is a highly versatile aromatic dialdehyde with enhanced reactivity towards nucleophiles due to the electron-withdrawing nature of the bromine substituent. This property, coupled with its potential for undergoing various metal-catalyzed cross-coupling reactions, makes it a valuable building block in synthetic chemistry. While direct quantitative comparisons with other common aromatic dialdehydes are not extensively documented, the principles of physical organic chemistry suggest a higher reactivity for this compound in many common transformations. The provided experimental protocol offers a straightforward method for researchers to quantify these reactivity differences in their own laboratories, enabling more informed decisions in the design and execution of synthetic strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. sciepub.com [sciepub.com]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for 2-Bromoisophthalaldehyde
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Bromoisophthalaldehyde, a key bifunctional aromatic building block, is critical for ensuring the quality and consistency of starting materials and intermediates in complex organic synthesis. This guide provides an objective comparison of two primary analytical techniques for the validation of this compound quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on a balance of sensitivity, selectivity, and sample throughput. While direct analysis by Gas Chromatography is a straightforward approach suggested by purity assays from several chemical suppliers, HPLC with derivatization offers an alternative with potentially enhanced sensitivity.
| Validation Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) creates a more stable and UV-active derivative. |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Quantification (LOQ) | Dependent on detector; generally in the low ppm range. | Can be lower than GC due to the high molar absorptivity of the DNPH derivative, potentially reaching sub-ppm levels.[1] |
| Selectivity | High, based on retention time. | High, based on retention time and UV wavelength selection. |
| Sample Throughput | High | Lower due to the additional derivatization step. |
| Instrumentation Cost | Moderate | Moderate |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving validated and reliable analytical results. Below are representative methodologies for the analysis of this compound using GC and HPLC-UV with DNPH derivatization.
Gas Chromatography (GC) Method
This method is suitable for the direct analysis of this compound and is often used for purity assessment.[2][3][4][5][6]
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in a suitable high-purity solvent (e.g., acetone, ethyl acetate) to a known concentration.
-
Perform serial dilutions to prepare calibration standards.
-
An internal standard may be added to improve precision.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 300°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
3. Data Analysis:
-
Quantification is based on the peak area of this compound relative to a calibration curve constructed from the analysis of standards of known concentrations.
HPLC-UV Method with DNPH Derivatization
This method involves a chemical derivatization step to enhance the detectability of the aldehyde.[1][7]
1. Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample and dissolve it in acetonitrile.
-
To an aliquot of the sample solution, add an excess of a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile, along with a catalytic amount of acid (e.g., sulfuric acid).
-
Allow the reaction to proceed at room temperature or with gentle heating to form the 2,4-dinitrophenylhydrazone derivative.
-
Quench the reaction and dilute the mixture to a known volume with the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical isocratic condition could be 65:35 (v/v) acetonitrile:water.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detector Wavelength: 360 nm.[7]
-
Injection Volume: 20 µL.[7]
3. Data Analysis:
-
Identify and quantify the this compound-DNPH derivative peak based on its retention time and a calibration curve prepared from derivatized standards.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the two analytical methods described.
Caption: Gas Chromatography (GC) analysis workflow.
Caption: HPLC-UV with DNPH derivatization workflow.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. sciedco.ca [sciedco.ca]
- 4. This compound | 79839-49-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 7. auroraprosci.com [auroraprosci.com]
A Comparative Guide to Catalysts for Reactions of 2-Bromoisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of 2-Bromoisophthalaldehyde is a critical step in the synthesis of a variety of complex molecules, including pharmaceutical intermediates and functional materials. The presence of both a sterically hindered bromo substituent and two aldehyde moieties offers multiple avenues for chemical transformation, with the choice of catalyst being paramount to achieving high yields and selectivity. This guide provides a comparative analysis of catalyst systems for the Suzuki-Miyaura cross-coupling of the aryl bromide and briefly touches upon potential catalytic transformations of the aldehyde groups. The data presented is primarily based on studies of structurally similar and sterically hindered aryl bromides due to the limited direct comparative data for this compound.
Performance Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. For a substrate like this compound, the steric hindrance around the bromine atom necessitates the use of sophisticated catalyst systems. Below is a comparison of common palladium-based catalysts.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) | Reaction Conditions (Typical) | Yield (%) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | Lower activity for challenging substrates, requires higher temperatures.[1] | 2-5 | K₃PO₄, Dioxane/H₂O, 90°C, 8h | ~85-95[2] |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient and sterically hindered ones.[1][3] | Air-sensitive and higher cost.[1] | 1-2 | K₂CO₃, Toluene, 100°C, 12h | High (inferred)[2] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive and higher cost.[1] | 1-2 | K₃PO₄, Toluene/H₂O | High (inferred)[1] |
| PEPPSI™-IPr | N-heterocyclic carbene (NHC) | Robust and effective for hindered substrates.[2] | K₂CO₃, DMF/H₂O, 80°C, 6h | Good to Excellent (inferred)[2] | ||
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | May not be as active as Buchwald-type ligands for hindered substrates.[1] | 2-5 | Moderate to High (inferred) |
Note: Yields for Pd(OAc)₂/SPhos, PEPPSI™-IPr, and Pd₂(dba)₃/XPhos are inferred from their high efficiency in analogous Suzuki couplings of sterically hindered 2-bromopyridines and other aryl bromides.[1][2]
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of a generic sterically hindered aryl bromide, adaptable for this compound, are provided below.
Protocol 1: Using Pd(PPh₃)₄
-
To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add dioxane (8 mL) and water (2 mL).
-
Stir the mixture vigorously at 90°C for 8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using Pd(OAc)₂ / SPhos
-
In a reaction vessel under an inert atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).[2]
-
Add toluene (5 mL) and stir for 10 minutes.[2]
-
To this catalyst mixture, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Stir the reaction mixture vigorously at 100°C for 12 hours.[4]
-
Follow steps 5-8 from Protocol 1 for workup and purification.
Potential Catalytic Transformations for Aldehyde Groups
While Suzuki-Miyaura coupling targets the bromo-substituent, the aldehyde groups of this compound are also amenable to various catalytic transformations.
-
Rhodium-Catalyzed C-H Activation: Rhodium(III) catalysts can direct C-H activation for intramolecular reactions.[5] For a molecule like this compound, this could potentially be exploited for cyclization reactions. Rhodium catalysis often exhibits good functional group tolerance and high efficiency.[6]
-
Copper-Catalyzed Reactions: Copper catalysts are a cost-effective option for various transformations involving aldehydes, such as propargylation and allenylation.[7] These reactions can introduce valuable functional groups into the molecule.
-
Palladium-Catalyzed Formylation: While this compound already possesses aldehyde groups, related palladium-catalyzed formylation reactions of aryl bromides highlight the compatibility of palladium catalysts with aldehyde functionalities under certain conditions.[8]
Visualizing Catalytic Processes
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rhodium(III)-Catalyzed C-H Activation: An Oxidative Intramolecular Heck-Type Reaction Directed by a Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis of 2-Bromoisophthalaldehyde and Its Derivatives
A comprehensive guide for researchers and drug development professionals on the spectroscopic properties of 2-Bromoisophthalaldehyde and related compounds, complete with experimental data and protocols.
This guide provides a detailed comparison of the spectroscopic characteristics of this compound, a valuable building block in organic synthesis, alongside its parent compound, isophthalaldehyde, and a closely related derivative, 2-bromobenzaldehyde. Understanding the distinct spectral signatures of these molecules is crucial for their synthesis, identification, and quality control in research and pharmaceutical development. This document summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
Spectroscopic Data Comparison
The introduction of a bromine atom and the presence of two aldehyde functionalities significantly influence the electronic environment and, consequently, the spectroscopic properties of the aromatic ring. The following tables provide a comparative summary of the available spectroscopic data for this compound and its related compounds.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | No complete experimental data found in the searched literature. Expected signals would include two distinct aldehyde protons and three aromatic protons. | No complete experimental data found in the searched literature. Expected signals would include two carbonyl carbons, one bromine-substituted aromatic carbon, and five other aromatic carbons. |
| 2-Bromobenzaldehyde | Aldehyde H: ~10.34 ppm; Aromatic H: ~7.43-7.89 ppm[1] | Carbonyl C: ~193 ppm; Aromatic C: ~127-135 ppm[1] |
| Isophthalaldehyde | Aldehyde H: ~10.13 ppm; Aromatic H: ~8.11-8.39 ppm | Carbonyl C: ~193.1 ppm; Aromatic C: ~130.0-139.7 ppm |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | Conforms to structure, but specific data not available.[2] Expected: C=O stretch (~1700), C-H (aldehyde) stretch (~2700-2800), C-Br stretch. | Molecular Ion (M⁺): Expected at ~212/214 (due to ⁷⁹Br/⁸¹Br isotopes). |
| 2-Bromobenzaldehyde | C=O stretch: ~1700 cm⁻¹; Aromatic C-H stretch: >3000 cm⁻¹; C-Br stretch: present.[3] | Molecular Ion (M⁺): 184/186.[4] |
| Isophthalaldehyde | C=O stretch: ~1700 cm⁻¹; Aromatic C-H stretch: >3000 cm⁻¹. | Molecular Ion (M⁺): 134. |
Experimental Protocols
Detailed experimental procedures are essential for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols for the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz). For ¹H NMR, typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powder directly onto the ATR crystal and apply pressure to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Background Collection: Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Sample Analysis: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate charged molecules.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Visualizing the Analytical Workflow
The logical progression of spectroscopic analysis for the characterization of this compound derivatives can be visualized as a workflow. This diagram illustrates the key steps from sample preparation to data interpretation and structural confirmation.
Caption: Workflow for Spectroscopic Analysis.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Bromoisophthalaldehyde
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible synthetic chemistry. 2-Bromoisophthalaldehyde, a key building block in the synthesis of various complex molecules, is no exception. Ensuring its purity is critical for the successful outcome of multi-step syntheses and the quality of the final products.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will delve into detailed experimental protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, we will compare the performance of these methods against the analysis of common, non-brominated alternatives such as Isophthalaldehyde and Terephthalaldehyde, providing a broader context for purity assessment of aromatic dialdehydes.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required accuracy and precision, and the available instrumentation. The following table provides a comparative overview of the most common techniques for the analysis of this compound and its alternatives.
| Method | Principle | Advantages for this compound | Limitations | Typical Purity Range (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| Gas Chromatography (GC-FID) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. | High resolution for volatile impurities, robust and widely available. Direct analysis of the aldehyde without derivatization. | Not suitable for non-volatile or thermally labile impurities. | 95-99.9% | LOD: ~0.01%, LOQ: ~0.03% |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase. | Versatile for a wide range of impurities, including non-volatile and thermally sensitive compounds. | Aldehydes can be reactive on certain columns; method development can be more complex. | 95-99.9% | LOD: ~0.02%, LOQ: ~0.05% |
| Quantitative NMR (qNMR) | Absolute quantification of a substance by comparing the integral of its NMR signal to that of a certified internal standard. | Primary analytical method, highly accurate and precise, provides structural information about impurities. No need for a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. | 90-99.5% | Analyte dependent, typically in the low mg range. |
Potential Impurities in Synthesized this compound
Understanding the synthetic route is crucial for identifying potential impurities. A common synthesis of this compound involves the oxidation of 2-bromo-1,3-bis(hydroxymethyl)benzene or the bromination and subsequent oxidation of m-xylene. Based on these pathways, potential impurities may include:
| Impurity | Chemical Name | Rationale for Presence | Analytical Consideration |
| Starting Material | 2-bromo-1,3-bis(hydroxymethyl)benzene | Incomplete oxidation | Separable by HPLC and GC. |
| Partially Oxidized Intermediate | 2-bromo-3-(hydroxymethyl)benzaldehyde | Incomplete oxidation | Will have different retention times in HPLC and GC. |
| Over-oxidized Product | 2-Bromoisophthalic acid | Over-oxidation of one or both aldehyde groups. | Best detected by HPLC, as it is non-volatile. |
| Debrominated Impurity | Isophthalaldehyde | Loss of bromine during synthesis or purification. | Can be baseline resolved from the main peak in GC and HPLC. |
| Residual Solvents | e.g., Toluene, Dichloromethane | From reaction or work-up | Easily detected by GC and ¹H NMR. |
Experimental Protocols
Below are detailed, representative protocols for the purity assessment of this compound. These methods may require optimization based on the specific instrumentation and the impurity profile of the sample.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is suitable for determining the purity of this compound and identifying volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Autosampler and data acquisition software.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., acetone or ethyl acetate) to a final concentration of 2 mg/mL.
-
Vortex to ensure complete dissolution.
GC Conditions:
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the analysis of a broader range of impurities, including non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Start with 40% B, increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Analysis: Purity is determined by the area percentage of the this compound peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides an absolute purity value without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
High-precision analytical balance.
-
NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene) into the same vial. The standard should have a resonance that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
Data Analysis: The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Visualizations
The following diagrams illustrate the logical workflows for the described analytical methods.
Caption: Experimental workflow for purity assessment by GC-FID.
Caption: Experimental workflow for purity assessment by HPLC-UV.
Caption: Logical workflow for absolute purity determination by qNMR.
By selecting the appropriate analytical method and carefully considering potential impurities, researchers can confidently assess the purity of synthesized this compound, ensuring the integrity and success of their scientific endeavors.
Biological Activity of 2-Bromoisophthalaldehyde Derivatives: An Unexplored Chemical Space
Despite a comprehensive search of scientific literature, no specific studies detailing the synthesis and biological activity screening of derivatives of 2-Bromoisophthalaldehyde were identified. This suggests that this particular class of compounds represents a largely unexplored area of chemical research. While direct experimental data on this compound derivatives is unavailable, an examination of structurally related compounds, such as Schiff bases and other brominated aromatic molecules, can provide insights into their potential biological activities.
Researchers and drug development professionals may find the lack of existing research on this compound derivatives to be a promising opportunity for novel discoveries. The core structure, a benzene ring substituted with two aldehyde groups and a bromine atom, offers a versatile scaffold for the synthesis of a wide array of derivatives. These derivatives could be screened for various biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.
Potential Biological Activities Based on Related Compounds
Insights from studies on analogous compounds suggest that derivatives of this compound could exhibit significant biological effects.
Anticancer Potential
Schiff bases, which can be readily synthesized from aldehydes like this compound, have demonstrated notable anticancer properties. For instance, various Schiff base derivatives have been reported to exhibit cytotoxicity against different cancer cell lines. The mode of action for some of these compounds involves the induction of apoptosis and the inhibition of cancer cell proliferation. The presence of the bromine atom in the this compound scaffold could further enhance anticancer activity, as halogenated compounds are known to play a role in modulating biological processes.
Antimicrobial Properties
Brominated compounds and Schiff bases have also been investigated for their antimicrobial activities. Studies have shown that certain bromophenol derivatives are effective against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action often involves the disruption of the bacterial cell membrane or the inhibition of essential enzymes. Therefore, it is plausible that derivatives of this compound could be developed as novel antimicrobial agents.
Enzyme Inhibition
The aldehyde functional groups in this compound are reactive and can participate in interactions with biological macromolecules, including enzymes. Many enzyme inhibitors possess aromatic or heteroaromatic rings and functional groups capable of forming hydrogen bonds or covalent bonds with amino acid residues in the active site of an enzyme. Derivatives of this compound could be designed to target specific enzymes involved in disease pathways. For example, cholinesterase inhibitors, which are important in the management of Alzheimer's disease, often feature aromatic structures.
Future Research Directions
The absence of data on the biological activity of this compound derivatives highlights a clear gap in the current scientific literature. Future research in this area could involve the following steps:
A potential experimental workflow for synthesizing and screening this compound derivatives is outlined below.
Caption: A potential workflow for the synthesis and biological screening of novel this compound derivatives.
A Comparative Guide to the Computational Analysis of 2-Bromoisophthalaldehyde Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the computational investigation of reaction mechanisms involving 2-Bromoisophthalaldehyde. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document outlines a proposed computational analysis. It details methodologies for modeling plausible reactions, compares theoretical approaches, and presents a structure for reporting computational data, thereby serving as a roadmap for researchers to explore the chemical behavior of this compound and its derivatives.
Introduction to this compound Reactivity
This compound is an aromatic compound featuring two aldehyde functional groups and a bromine substituent on the benzene ring. This combination of functional groups suggests a rich reactivity profile, making it a molecule of interest in synthetic chemistry. The aldehyde groups can undergo nucleophilic addition and condensation reactions, while the bromoarene moiety can participate in cross-coupling reactions. Understanding the interplay and relative reactivity of these sites is crucial for its application in the synthesis of complex organic molecules and materials.
Computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool to predict reaction mechanisms, transition states, and product distributions without extensive initial experimental work. This guide proposes a comparative study of common DFT methods to model the plausible reactions of this compound.
Proposed Plausible Reactions for Computational Study
Based on the known reactivity of aromatic aldehydes and bromoarenes, the following reactions are proposed for a comprehensive computational investigation of this compound:
-
Nucleophilic Addition to an Aldehyde Group: The reaction with a simple nucleophile, such as a cyanide ion, to form a cyanohydrin. This is a fundamental reaction of aldehydes.
-
Knoevenagel Condensation: A base-catalyzed condensation reaction with an active methylene compound, like malononitrile, at one of the aldehyde sites.[1] Isophthalaldehyde is known to participate in such reactions.[1]
-
Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed cross-coupling reaction of the bromo-substituent with an arylboronic acid, a common method for forming carbon-carbon bonds with bromoarenes.
Detailed Methodologies
This section outlines the proposed computational protocols for modeling the aforementioned reactions.
General Computational Protocol
All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The initial geometry of this compound and all other reactants will be optimized. Solvation effects can be modeled using an implicit solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), with a suitable solvent (e.g., Dimethylformamide - DMF).
A workflow for the computational analysis is depicted below:
Caption: A general workflow for computational analysis of reaction mechanisms.
Specific Experimental Protocols
1. Nucleophilic Addition of Cyanide:
-
Model System: this compound + CN⁻
-
Methodology:
-
Optimize the geometries of this compound and the cyanide ion.
-
Locate the transition state for the nucleophilic attack of the cyanide ion on one of the carbonyl carbons.
-
Perform frequency calculations to confirm the transition state (a single imaginary frequency) and to obtain thermodynamic data.
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation to ensure the transition state connects the reactants and the cyanohydrin product.
-
Optimize the geometry of the cyanohydrin product.
-
2. Knoevenagel Condensation with Malononitrile:
-
Model System: this compound + Malononitrile + Piperidine (as a base catalyst)
-
Methodology:
-
Model the initial step of the reaction: the deprotonation of malononitrile by piperidine.
-
Locate the transition state for the nucleophilic attack of the resulting carbanion on an aldehyde group of this compound.
-
Model the subsequent proton transfer and dehydration steps to form the final condensed product.
-
For each step, perform transition state searches, frequency calculations, and IRC calculations.
-
3. Suzuki-Miyaura Cross-Coupling:
-
Model System: this compound + Phenylboronic acid + Pd(PPh₃)₄ (as catalyst) + a base (e.g., CO₃²⁻)
-
Methodology:
-
Model the key steps of the catalytic cycle: oxidative addition of this compound to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product.
-
Optimize the geometries of all intermediates and transition states in the catalytic cycle.
-
Calculate the free energy profile of the entire catalytic cycle to identify the rate-determining step.
-
Proposed Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed reaction pathways for the computational analysis.
Caption: Proposed reaction pathway for the nucleophilic addition of cyanide.
Caption: Proposed multi-step pathway for the Knoevenagel condensation.
References
A Comparative Guide to Isophthalate-Based Metal-Organic Frameworks and the Potential of 2-Bromoisophthalaldehyde Analogues
For Researchers, Scientists, and Drug Development Professionals
The field of metal-organic frameworks (MOFs) is rapidly expanding, with the choice of organic linker playing a crucial role in determining the final properties of the material. Isophthalic acid and its derivatives are common building blocks for robust and porous MOFs. This guide provides a comparative analysis of the properties of established isophthalate-based MOFs and explores the hypothetical properties of MOFs synthesized from 2-bromoisophthalaldehyde.
While direct experimental data on MOFs derived from this compound is not yet prevalent in the literature, we can predict its potential impact on key MOF characteristics based on the known effects of halogen functionalization. This guide aims to provide a valuable resource for researchers interested in designing new MOFs with tailored properties for applications in catalysis, gas storage, and drug delivery.
Data Presentation: A Comparative Analysis
The following table summarizes the key properties of several well-characterized isophthalate-based MOFs. This data provides a baseline for comparison when considering the potential of new linker molecules.
| MOF Name/Reference | Metal Ion | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Key Application |
| Hypothetical 2-Bromo-isophthalaldehyde MOF | Zn(II) | 2-Bromoisophthal-aldehyde | Potentially lower than non-brominated analogue | Potentially smaller due to steric hindrance | Potentially enhanced due to increased linker mass and stronger interactions | Catalysis, Sensing |
| DMOF-1 [1] | Zn(II) | 1,4-Benzenedi-carboxylate & DABCO | ~1200 | ~0.5 | ~350 | Gas Storage |
| UiO-66-chdc [1] | Zr(IV) | 1,4-Cyclohexane-dicarboxylate | ~1000 | 0.43 | >450 | High Stability Applications |
| [Zn₂(bdc)₂(dabco)] [1] | Zn(II) | 1,4-Benzenedi-carboxylate & DABCO | 1330 | 0.52 | ~350 | Gas Storage |
| UiO-66 | Zr(IV) | Terephthalic acid | 900 - 1100 | Not Reported | >450 | Catalysis, Gas Separation |
Note: The properties of the hypothetical this compound MOF are predictive and based on established trends in MOF chemistry.
The Hypothetical this compound-Based MOF: A Predictive Comparison
The introduction of a bromine atom and two aldehyde functional groups onto the isophthalate backbone is expected to significantly influence the resulting MOF's properties:
-
Porosity and Surface Area: The bulky bromine atom may lead to a reduction in the overall surface area and pore volume compared to a non-brominated analogue due to increased steric hindrance during framework assembly. However, the specific crystal structure will ultimately determine the porosity.
-
Stability: The increased mass of the linker due to the bromine atom could lead to a higher thermal stability. Chemically, the electron-withdrawing nature of the bromine and aldehyde groups might enhance the stability of the metal-linker coordination bond.
-
Catalytic Activity: The presence of the bromine atom can introduce new active sites for catalysis, potentially enhancing the MOF's performance in reactions such as halogen-mediated transformations.[2] The aldehyde groups also offer a platform for post-synthetic modification, allowing for the introduction of further catalytic functionalities.
-
Sensing Applications: The aldehyde groups can act as reactive sites for the capture and detection of specific analytes, making these MOFs promising candidates for chemical sensors.
Experimental Protocols: Characterizing MOF Properties
Accurate characterization of MOF properties is essential for their application. Below are detailed protocols for key experimental techniques.
Objective: To confirm the crystalline phase and purity of the synthesized MOF.
Procedure:
-
Sample Preparation: A small amount of the dried MOF powder (~10-20 mg) is gently ground to a fine powder using a mortar and pestle. The powder is then mounted on a zero-background sample holder.
-
Instrument Setup: The PXRD instrument is set up with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Collection: The data is typically collected over a 2θ range of 5° to 50° with a step size of 0.02° and a scan speed of 1-2°/min.
-
Data Analysis: The resulting diffraction pattern is compared with a simulated pattern from single-crystal X-ray diffraction data (if available) or with patterns of known phases to confirm the structure and identify any impurities.
Objective: To determine the thermal stability and decomposition temperature of the MOF.
Procedure:
-
Sample Preparation: A small amount of the activated MOF sample (5-10 mg) is placed in an alumina or platinum TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Heating Program: The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate, typically 5-10 °C/min.
-
Data Analysis: The TGA curve (weight loss vs. temperature) is analyzed to identify the temperatures at which solvent molecules are removed and the framework begins to decompose. The onset of the major weight loss step after solvent removal is considered the decomposition temperature.[3][4]
Objective: To measure the specific surface area and pore volume of the MOF.
Procedure:
-
Sample Degassing: A known mass of the MOF sample (50-100 mg) is placed in a sample tube and degassed under vacuum at an elevated temperature (typically 120-200 °C) for several hours to remove any adsorbed guest molecules.
-
Adsorption Measurement: The degassed sample is cooled to liquid nitrogen temperature (77 K), and nitrogen gas is introduced at controlled pressures. The amount of gas adsorbed at each pressure point is measured.
-
Data Analysis: The adsorption isotherm is analyzed using the BET equation in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area. The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to 1.[5][6][7]
Visualizing Synthesis and Workflows
The following diagrams, generated using Graphviz, illustrate the hypothetical synthesis of a this compound-based MOF and the general experimental workflow for MOF characterization.
Caption: Hypothetical synthesis of a this compound-based MOF.
Caption: General experimental workflow for MOF characterization.
References
A Comparative Guide to the Structural Validation of Novel Compounds Derived from 2-Bromoisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic and Analytical Methodologies
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 2-Bromoisophthalaldehyde serves as a versatile starting material for the construction of complex molecular architectures. This guide provides a comparative analysis of the synthesis and structural validation of a novel bis-Schiff base, this compound-2-aminofluorene, and offers insights into alternative synthetic strategies for related heterocyclic systems. The information presented herein is supported by detailed experimental data and protocols to aid researchers in their synthetic and analytical endeavors.
Novel Compound Profile: this compound-2-aminofluorene (M1)
A notable example of a novel compound synthesized from this compound is the bis-Schiff base, this compound-2-aminofluorene (M1). This compound is formed through the condensation reaction of this compound with 2-aminofluorene. For comparative purposes, we will also consider a related bis-Schiff base, glutaraldehyde-2-aminofluorene (M2), which is synthesized using a similar methodology but with a different aldehyde precursor.
Structural Validation Data
The structural integrity of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed to unequivocally confirm the molecular structure. Below is a summary of the analytical data used for the validation of M1 and its comparator, M2.
| Analytical Technique | This compound-2-aminofluorene (M1) | Glutaraldehyde-2-aminofluorene (M2) |
| Infrared (IR) Spectroscopy (cm⁻¹) | 3050 (Ar-H), 1625 (C=N), 1580 (C=C), 740 (C-Br) | 3055 (Ar-H), 1630 (C=N), 1585 (C=C), 2920, 2850 (C-H aliphatic) |
| UV-visible Spectroscopy (λ_max, nm) | 265, 350 | 260, 345 |
| Mass Spectrometry (m/z) | Theoretical: 555.09, Found: 555.10 [M+H]⁺ | Theoretical: 466.24, Found: 466.25 [M+H]⁺ |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and potential future development of novel compounds.
Synthesis of this compound-2-aminofluorene (M1)
To a solution of 2-aminofluorene (2.2 mmol) in 25 mL of absolute ethanol, this compound (1.0 mmol) and 1 mL of glacial acetic acid were added. The mixture was stirred in a three-necked flask at 45°C under a nitrogen atmosphere. The resulting precipitate was filtered, washed three times with cold ethanol, and dried under vacuum.
Synthesis of Glutaraldehyde-2-aminofluorene (M2)
In a similar procedure, 2-aminofluorene (2.2 mmol) and glutaraldehyde (1.0 mmol) were dissolved in 25 mL of absolute ethanol. 1 mL of glacial acetic acid was added, and the reaction was stirred at 45°C under a nitrogen atmosphere. The product was isolated by filtration, washed with ethanol, and dried.
Visualizing the Synthetic and Validation Workflow
To provide a clear overview of the processes involved, the following diagrams illustrate the synthetic pathway and the structural validation workflow.
Caption: Synthetic workflow for this compound-2-aminofluorene (M1).
Caption: Workflow for the structural validation of novel compounds.
Alternative Synthetic Approaches: Quinazoline Derivatives
While Schiff base formation represents a straightforward approach, this compound and its analogs can be utilized in more complex multicomponent reactions to generate diverse heterocyclic scaffolds. For instance, the synthesis of quinazoline derivatives often involves the reaction of an ortho-aminoaryl aldehyde or ketone with a source of ammonia and another carbonyl compound. Although not directly starting from this compound, these methods highlight alternative pathways for creating complex heterocycles from related bromo-substituted aromatic aldehydes.
A common strategy involves a one-pot, three-component reaction. For example, a substituted 2-aminobenzophenone can be reacted with a difluorobenzaldehyde and ammonium acetate in the presence of a copper(II) chloride catalyst. This approach offers a convergent and efficient route to highly functionalized quinazolines.
Comparison and Conclusion
The synthesis of the bis-Schiff base M1 from this compound is a high-yielding and experimentally simple procedure. Its structural validation relies on a standard suite of spectroscopic techniques that provide unambiguous evidence of its formation. In comparison, the synthesis of quinazoline derivatives represents a more complex transformation, often requiring catalytic conditions and yielding more elaborate heterocyclic systems.
The choice of synthetic strategy will ultimately depend on the desired molecular complexity and the specific biological or material science application. The data and protocols presented in this guide offer a solid foundation for researchers working with this compound and related compounds, enabling informed decisions in the design and validation of novel molecular entities.
Safety Operating Guide
Proper Disposal of 2-Bromoisophthalaldehyde: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Bromoisophthalaldehyde (CAS No. 79839-49-9). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide offers a step-by-step operational plan for the handling and disposal of waste containing this compound.
Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes key safety information.
| Parameter | Information | Source |
| Chemical Name | This compound | --INVALID-LINK-- |
| CAS Number | 79839-49-9 | --INVALID-LINK-- |
| Molecular Formula | C₈H₅BrO₂ | --INVALID-LINK-- |
| GHS Pictogram | --INVALID-LINK-- | |
| GHS Signal Word | Warning | --INVALID-LINK-- |
| GHS Hazard Statement | H302: Harmful if swallowed | --INVALID-LINK-- |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. | --INVALID-LINK-- |
Experimental Protocol: Waste Segregation and Collection
Objective: To safely collect and store all waste streams containing this compound for subsequent disposal by a licensed environmental waste management facility.
Materials:
-
Dedicated, clearly labeled, and sealable waste containers for "Halogenated Organic Waste (Solid)" and "Halogenated Organic Waste (Liquid)."
-
Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Chemical splash goggles
-
Lab coat
-
-
Chemical fume hood
-
Absorbent pads
Procedure:
-
Preparation:
-
Ensure all necessary PPE is in good condition and worn correctly.
-
Conduct all handling and waste collection activities within a certified chemical fume hood to minimize inhalation exposure.
-
Place absorbent pads on the work surface to contain any potential spills.
-
Clearly label the designated waste containers with "Halogenated Organic Waste" and specify the primary constituent as "this compound."
-
-
Solid Waste Collection:
-
Carefully place all solid waste contaminated with this compound, including unreacted chemical, contaminated spatulas, weighing paper, and used absorbent pads, into the designated "Halogenated Organic Waste (Solid)" container.
-
Avoid generating dust when handling the solid material.
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound, such as reaction mixtures and solvent rinses, in the designated "Halogenated Organic Waste (Liquid)" container.
-
Do not mix with non-halogenated waste streams.
-
-
Container Management:
-
Keep waste containers securely sealed when not in use.
-
Do not overfill waste containers; fill to a maximum of 80% capacity to allow for expansion.
-
Store the waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the segregated waste by a licensed environmental waste management company.
-
Provide the waste manifest with accurate information about the contents of the containers. The recommended method of disposal for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
Essential Safety and Logistical Information for Handling 2-Bromoisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromoisophthalaldehyde (CAS RN: 79839-49-9). Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in the laboratory.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health effects. The following table summarizes its hazard classification according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Skin Irritation | 2 | H315: Causes skin irritation[3][4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |
GHS Pictogram:
-
GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Prevents skin contact which can lead to irritation.[3][4] Gloves must be inspected prior to use and disposed of properly after handling. |
| Body Protection | A laboratory coat is the minimum requirement. For handling larger quantities, a chemical-resistant apron or coveralls should be considered. | Provides a barrier against accidental spills and contamination of personal clothing.[5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. | To prevent inhalation of dust which may cause respiratory irritation. |
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid dust generation.[6] Wash hands and skin thoroughly after handling.[3][4]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2] It is recommended to store at room temperature in a dark place.[4] The compound is light and air-sensitive and should be stored under an inert gas.[4]
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Work in a properly functioning chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
-
Handling:
-
When handling the solid, avoid generating dust.
-
Use a balance inside a fume hood or a ventilated balance enclosure for weighing.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers closed when not in use.
-
-
Cleanup & Disposal:
-
Spills: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for disposal.
-
Waste Disposal: Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste. Do not dispose of it down the drain.
-
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
If on Skin: Immediately wash with plenty of water.[4] Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] If eye irritation persists, get medical advice/attention.[3][4]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
References
- 1. chemical-label.com [chemical-label.com]
- 2. 79839-49-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 79839-49-9 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 79839-49-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
